Adenosine Monophosphate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMBCSSLTHHNCD-KQYNXXCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24937-83-5 | |
| Record name | Poly(A) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24937-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5022560 | |
| Record name | Adenosine 5'-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Adenosine monophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000045 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
ALMOST INSOL IN COLD H2O /YEAST ADENYLIC ACID MONO-HCL/, READILY SOL IN BOILING WATER, SOL IN 10% HCL, INSOL IN ALCOHOL, 10 mg/mL at 20 °C | |
| Record name | Adenosine phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00131 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ADENOSINE 5'-PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3281 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Adenosine monophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000045 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
CRYSTALS FROM WATER + ACETONE, POWDER, NEEDLES FROM WATER & DIL ALC | |
CAS No. |
61-19-8 | |
| Record name | Adenosine monophosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adenosine phosphate [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenosine phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00131 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Adenosine 5'-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adenosine phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.455 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADENOSINE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/415SHH325A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ADENOSINE 5'-PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3281 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Adenosine monophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000045 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
196-200 °C, 195 °C | |
| Record name | Adenosine phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00131 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ADENOSINE 5'-PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3281 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Adenosine monophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000045 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Central Role of Adenosine Monophosphate in Cellular Energy Homeostasis: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: AMP as the Sentinel of Cellular Energy
Cellular life is a continuous balancing act between energy consumption and production, a process known as energy homeostasis. At the heart of this regulatory network lies adenosine monophosphate (AMP), a sensitive indicator of the cell's metabolic state. While adenosine triphosphate (ATP) serves as the primary energy currency, its hydrolysis to adenosine diphosphate (ADP) and subsequently to AMP provides a dynamic signaling cascade. A rise in the intracellular AMP:ATP ratio is a critical alarm signal, indicating dwindling energy reserves and triggering a robust, multifaceted response to restore metabolic balance. This guide provides a detailed technical overview of AMP's function, focusing on its pivotal role in activating the master energy sensor, AMP-activated protein kinase (AMPK), and outlines key experimental methodologies for its study.
The AMPK Signaling Pathway: AMP's Primary Effector
The primary mechanism by which AMP governs cellular energy is through the activation of AMP-activated protein kinase (AMPK), a highly conserved serine/threonine kinase that functions as a master regulator of metabolism.[1] AMPK is a heterotrimeric complex composed of a catalytic α subunit and two regulatory β and γ subunits.[2] The activation of AMPK is a multi-step process intricately linked to the cellular levels of AMP and ADP.
Mechanisms of AMPK Activation by AMP
AMP activates the AMPK complex through a sophisticated, threefold mechanism:
-
Allosteric Activation: The binding of AMP to the γ-subunit of AMPK induces a conformational change that directly activates the kinase complex.[3] This allows for a rapid response to falling energy levels. This allosteric activation can be potent, with AMP causing a greater than 10-fold increase in activity even at concentrations significantly lower than ATP.[4]
-
Promotion of Phosphorylation: The binding of AMP makes the AMPK complex a more attractive substrate for its primary upstream kinase, Liver Kinase B1 (LKB1).[3] LKB1 phosphorylates a critical threonine residue (Thr172) within the activation loop of the AMPK α-subunit, leading to a substantial increase in its catalytic activity.
-
Inhibition of Dephosphorylation: Once activated, the binding of AMP and ADP protects the phosphorylated Thr172 from being dephosphorylated by protein phosphatases, thereby prolonging the active state of AMPK.[3] AMP is reported to be approximately 10-fold more potent than ADP in this protective role.[4]
In addition to the canonical LKB1 pathway, AMPK can also be activated by the calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2) in response to increases in intracellular calcium, a process that can occur independently of changes in the AMP:ATP ratio.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Promega ADP-Glo Kinase Assay + AMPK (A1/B1/G2) Kinase Enzyme System 1 Ea. | Buy Online | Promega | Fisher Scientific [fishersci.com]
- 3. Activation of AMPK alpha- and gamma-isoform complexes in the intact ischemic rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PERCHLORIC ACID EXTRACTION AS A HISTOCHEMICAL TECHNIQUE | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
The Core Interaction of AMP with AMP-Activated Protein Kinase (AMPK): A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases, including type 2 diabetes and obesity, as well as cancer.[1][2] Its activity is exquisitely sensitive to the cellular energy state, primarily signaled by the relative concentrations of adenosine monophosphate (AMP), diphosphate (ADP), and triphosphate (ATP). This technical guide provides an in-depth examination of the core interaction between AMP and AMPK, detailing the structural basis of this interaction, the multifaceted mechanism of activation, and the quantitative parameters that govern it. Furthermore, it supplies detailed protocols for key experimental assays and visualizes complex pathways and workflows to support advanced research and development in this field.
The AMPK Heterotrimer: A Cellular Energy Sensor
AMPK exists as a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[3][4] Mammals express multiple isoforms of each subunit (α1, α2; β1, β2; γ1, γ2, γ3), allowing for the formation of 12 distinct complexes with varying tissue distribution and regulatory properties.[5]
-
The α-Subunit: Contains the serine/threonine kinase domain (KD) responsible for phosphorylating downstream targets. It also features an autoinhibitory domain (AID) that maintains the kinase in an inactive state under basal conditions.[6]
-
The β-Subunit: Acts as a scaffold, holding the complex together. It contains a crucial carbohydrate-binding module (CBM) that senses glycogen levels.
-
The γ-Subunit: Functions as the primary nucleotide-sensing domain of the complex.[6] It contains four Cystathionine-β-Synthase (CBS) repeats, which pair up to form two structural units known as Bateman domains.[1] These domains create three functional nucleotide-binding sites (Site 1, Site 3, and Site 4) that competitively bind AMP, ADP, and ATP.[1][7]
The Three-Pronged Mechanism of AMPK Activation by AMP
The activation of AMPK by an elevated AMP:ATP ratio is a sophisticated, multi-layered process designed for robust and sensitive energy sensing. Binding of AMP to the γ-subunit triggers a conformational change that activates the kinase through three distinct, synergistic mechanisms.[5][8]
-
Direct Allosteric Activation: AMP binding to the γ-subunit induces a conformational change throughout the complex, which relieves the autoinhibition of the α-subunit's kinase domain. This results in a modest, direct increase in kinase activity (typically 2- to 10-fold).[9][10]
-
Promotion of Activating Phosphorylation: Full activation of AMPK requires phosphorylation of a critical threonine residue (Thr172) within the activation loop of the α-subunit.[3] The primary upstream kinase responsible for this under energy stress is Liver Kinase B1 (LKB1).[4][11] The AMP-induced conformational change makes AMPK a more favorable substrate for LKB1, thereby promoting its phosphorylation and activation.[3]
-
Inhibition of Dephosphorylation: The active, phosphorylated state of AMPK is counter-regulated by protein phosphatases, such as Protein Phosphatase 2C (PP2C).[8][12] The binding of AMP shields the phosphorylated Thr172, making it less accessible to these phosphatases and thus protecting the kinase from deactivation.[8][12]
It is noteworthy that while ADP does not cause significant allosteric activation, it can mimic AMP's effects in promoting phosphorylation and, crucially, inhibiting dephosphorylation, suggesting it also plays a key role in AMPK regulation under physiological conditions.[9][13]
dot digraph "AMPK_Activation_Pathway" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.4, ranksep=0.8, bgcolor="#FFFFFF", fontname="Arial", size="10,5!"]; node [style=filled, shape=rect, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Define Nodes subgraph "cluster_inputs" { label="Cellular Energy State"; bgcolor="#F1F3F4"; style="rounded"; "High_ATP" [label="High ATP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "High_AMP" [label="High AMP / ADP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_ampk" { label="AMPK Complex"; bgcolor="#F1F3F4"; style="rounded"; "AMPK_Inactive" [label="AMPK (Inactive)\nα-β-γ Trimer\n(Thr172-OH)", fillcolor="#FFFFFF", fontcolor="#202124", shape=octagon]; "AMPK_Active" [label="AMPK (Active)\nα-β-γ Trimer\n(Thr172-P)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=octagon]; }
subgraph "cluster_regulators" { label="Upstream Regulators"; bgcolor="#F1F3F4"; style="rounded"; "LKB1" [label="LKB1\n(Upstream Kinase)", fillcolor="#FBBC05", fontcolor="#202124"]; "PP2C" [label="PP2C\n(Phosphatase)", fillcolor="#FBBC05", fontcolor="#202124"]; }
"Downstream_Targets" [label="Downstream Targets\n(e.g., ACC, ULK1)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];
// Define Edges "High_ATP" -> "AMPK_Inactive" [label="Maintains Inactive State\n(Competes with AMP)", arrowhead=tee]; "High_AMP" -> "AMPK_Inactive" [label="Binds to γ-subunit", color="#EA4335"];
"AMPK_Inactive" -> "AMPK_Active" [label="Phosphorylation", color="#34A853"]; "AMPK_Active" -> "AMPK_Inactive" [label="Dephosphorylation", color="#EA4335"];
"LKB1" -> "AMPK_Inactive" [label="Phosphorylates Thr172", dir=forward, arrowhead=normal, style=dashed, color="#202124"]; "PP2C" -> "AMPK_Active" [label="Dephosphorylates Thr172", dir=forward, arrowhead=tee, style=dashed, color="#202124"];
"High_AMP" -> "LKB1" [label="Promotes\nSubstrate Recognition", style=dashed, arrowhead=odot, color="#EA4335", constraint=false]; "High_AMP" -> "PP2C" [label="Inhibits\nDephosphorylation", style=dashed, arrowhead=tee, color="#EA4335", constraint=false];
"AMPK_Active" -> "Downstream_Targets" [label="Phosphorylates", color="#34A853"]; } caption: Canonical AMPK signaling pathway.
Quantitative Analysis of Nucleotide Interaction
The regulation of AMPK is highly dependent on the relative affinities of AMP, ADP, and ATP for the γ-subunit binding sites and the subsequent functional consequences. These parameters are critical for developing quantitative models of metabolic control and for designing targeted therapeutics. The tables below summarize key quantitative data from the literature.
Table 1: Allosteric Activation and Inhibition Parameters for AMPK
| Ligand | Isoform Complex | EC₅₀ (Activation) | Max Fold Activation | IC₅₀ (Inhibition) | ATP Concentration | Reference(s) |
| AMP | γ1-containing | ~15 µM | ~10-fold | 0.66 mM | 200 µM | [9] |
| AMP | γ1-containing | ~120 µM | ~10-fold | 22 mM | 5 mM | [9] |
| AMP | γ2-containing | ~16 µM | ~10-fold | 0.34 mM | 200 µM | [9] |
| AMP | γ2-containing | ~160 µM | ~10-fold | 29 mM | 5 mM | [9] |
| AMP | γ3-containing | - | Barely activated | - | 5 mM | [9] |
| ADP | γ1/γ2-containing | No allosteric activation reported | - | >200 µM | 200 µM | [5] |
| ADP | Rat Liver | ~220 µM | Modest | 4 mM | 5 mM | [5] |
Note: EC₅₀ and IC₅₀ values are highly dependent on the competing ATP concentration, as ATP competes with AMP/ADP at both the regulatory γ-subunit sites and the catalytic α-subunit site.
Table 2: Nucleotide Binding Affinities (Kd) to AMPK
| Ligand | Method | Kd | Comments | Reference(s) |
| AMP | Fluorescence | ~16.9 µM (High affinity site) | Competition assays suggest CBS3 is the high-affinity exchangeable site. | [14] |
| AMP | Fluorescence | ~160 µM (Low affinity site) | [14] | |
| ATP | Fluorescence | ~78 µM (Low affinity site) | [14] | |
| Mg²⁺-ATP | Fluorescence | ~153 µM (High affinity site) | Affinity for ATP is significantly lower in the presence of Mg²⁺. | [7][14] |
| ADP | Not specified | Similar affinity to AMP at site 3 | ADP concentrations in vivo are much higher than AMP, suggesting it can effectively compete. | [13] |
Key Experimental Methodologies
Studying the AMP-AMPK interaction requires robust and quantitative assays. Below are detailed protocols for two fundamental experiments: a non-radioactive kinase activity assay and isothermal titration calorimetry for direct binding analysis.
Protocol: Non-Radioactive In Vitro AMPK Kinase Assay (ELISA-based)
This protocol describes an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the phosphorylation of a synthetic substrate peptide (e.g., SAMS peptide) by AMPK.[15]
Materials:
-
Recombinant active AMPK (α1β1γ1 or other desired isoform)
-
SAMS Peptide (HMRSAMSGLHLVKRR)
-
AMP, ADP, ATP solutions (pH 7.4)
-
Kinase Reaction Buffer (5x): 200mM Tris-HCl (pH 7.4), 100mM MgCl₂, 0.5mg/ml BSA, 0.25mM DTT
-
Stop Solution: 50 mM EDTA
-
High-binding 96-well microplate (e.g., maleic anhydride activated)
-
Primary Antibody: Phospho-AMPK substrate rabbit pAb
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Wash Buffer (TBST): Tris-Buffered Saline with 0.1% Tween-20
-
Blocking Buffer: 5% BSA in TBST
-
TMB Substrate Solution
-
Stop Solution for TMB (e.g., 1M H₂SO₄)
-
Plate reader (450 nm absorbance)
Procedure:
-
Kinase Reaction Setup:
-
Prepare a master mix of 1x Kinase Reaction Buffer containing the SAMS peptide substrate (final concentration ~100-200 µM) and the desired concentration of AMP (or test compound).
-
In a PCR tube or 96-well plate, add 5 µL of diluted AMPK enzyme (e.g., final concentration 10-50 ng/reaction).
-
Initiate the reaction by adding 5 µL of ATP solution (final concentration ~200-500 µM). The final reaction volume is typically 20 µL.[15]
-
Incubate at 30°C for 20-40 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 20 µL of 50 mM EDTA.[16]
-
-
Plate Coating:
-
Add 50 µL of the stopped reaction mixture to each well of a high-binding microplate.
-
Incubate for 2 hours at room temperature or overnight at 4°C to allow the phosphorylated peptide to bind.
-
-
ELISA Protocol:
-
Wash the plate 3 times with 200 µL/well of TBST.
-
Add 150 µL/well of Blocking Buffer and incubate for 1 hour at room temperature.
-
Wash the plate 3 times with TBST.
-
Add 100 µL/well of diluted primary antibody in Blocking Buffer. Incubate for 1-2 hours at room temperature.
-
Wash the plate 3 times with TBST.
-
Add 100 µL/well of diluted HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with TBST.
-
Add 100 µL/well of TMB Substrate Solution and incubate in the dark for 10-20 minutes.
-
Stop the color development by adding 100 µL of TMB Stop Solution.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader. The signal is proportional to the amount of phosphorylated substrate and thus to AMPK activity.
-
Protocol: Isothermal Titration Calorimetry (ITC) for AMP-AMPK Binding
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[17][18]
Materials:
-
Purified, high-concentration AMPK protein, extensively dialyzed against the final ITC buffer.
-
High-purity AMP, precisely weighed and dissolved in the final dialysis buffer.
-
ITC instrument (e.g., MicroCal).
-
ITC Buffer: A buffer with a low ionization enthalpy is recommended (e.g., 50 mM Sodium Phosphate, 100 mM NaCl, pH 7.0).[19]
Procedure:
-
Sample Preparation:
-
Prepare AMPK in the ITC cell at a concentration of 5-50 µM. The optimal concentration is guided by the "c-value" (c = n[Protein]/Kd), which should ideally be between 10 and 100 for accurate Kd determination.[20][21]
-
Prepare the AMP ligand in the ITC syringe at a concentration 10-15 times higher than the protein concentration in the cell (e.g., 100-750 µM).[20]
-
Crucial: Ensure both protein and ligand are in identical, degassed buffer to minimize heats of dilution.[19]
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the stirring speed (e.g., 750 rpm).
-
Set the injection parameters: typically 19-20 injections of ~2 µL each, with a 150-180 second spacing between injections to allow the signal to return to baseline.
-
-
Titration:
-
Load the protein solution into the sample cell and the ligand solution into the syringe.
-
Perform a control titration by injecting the ligand into buffer alone to determine the heat of dilution, which will be subtracted from the experimental data.
-
Run the main experiment, injecting the AMP solution into the AMPK protein solution.
-
-
Data Analysis:
-
Integrate the area of each injection peak to determine the heat change per injection.
-
Plot the heat change (kcal/mol) against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) using the instrument's software. This will yield the thermodynamic parameters: Kd (and its inverse, the association constant Ka), n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.[17]
-
Application in Drug Discovery
A thorough understanding of the AMP-AMPK interaction is fundamental for the rational design and screening of novel therapeutic agents. Direct AMPK activators are sought for treating metabolic diseases, while inhibitors may have applications in other contexts.[22]
dot digraph "Drug_Screening_Workflow" { graph [splines=ortho, nodesep=0.5, ranksep=0.6, bgcolor="#FFFFFF", fontname="Arial", size="10,5!"]; node [style=filled, shape=rect, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Define Nodes "Start" [label="Compound Library", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Primary_Screen" [label="Primary Screen:\nHigh-Throughput Kinase Assay\n(e.g., ADP-Glo, Transcreener)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; "Hit_Identification" [label="Hit Identification\n(Compounds showing AMPK activation)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Dose_Response" [label="Dose-Response Analysis:\nDetermine EC₅₀", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; "Confirmed_Hits" [label="Confirmed Hits", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Secondary_Assay" [label="Secondary Assay:\nCell-Based p-ACC/p-AMPK Western Blot\nor In-Cell ELISA", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; "Cell_Active_Hits" [label="Cell-Active Hits", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Biophysical_Validation" [label="Biophysical Validation:\nDirect Binding (e.g., ITC, SPR)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; "Validated_Lead" [label="Validated Lead Compound", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define Edges "Start" -> "Primary_Screen"; "Primary_Screen" -> "Hit_Identification"; "Hit_Identification" -> "Dose_Response"; "Dose_Response" -> "Confirmed_Hits"; "Confirmed_Hits" -> "Secondary_Assay"; "Secondary_Assay" -> "Cell_Active_Hits"; "Cell_Active_Hits" -> "Biophysical_Validation"; "Biophysical_Validation" -> "Validated_Lead"; } caption: A typical workflow for screening AMPK activators.
Conclusion
The interaction between AMP and AMPK is a cornerstone of metabolic regulation. It is characterized by a sophisticated, multi-layered activation mechanism involving allostery and modulation of phosphorylation status, which is quantitatively defined by the competitive binding of adenine nucleotides. The experimental protocols and quantitative data presented herein provide a framework for researchers to further probe this critical interaction, facilitating the discovery of novel therapeutics that target the central hub of cellular energy sensing.
References
- 1. Deconvoluting AMP-activated protein kinase (AMPK) adenine nucleotide binding and sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 4. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMP-activated protein kinase can be allosterically activated by ADP but AMP remains the key activating ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMPK: an energy-sensing pathway with multiple inputs and outputs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diamond.ac.uk [diamond.ac.uk]
- 8. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential regulation by AMP and ADP of AMPK complexes containing different γ subunit isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. investigating-the-mechanism-for-amp-activation-of-the-amp-activated-protein-kinase-cascade - Ask this paper | Bohrium [bohrium.com]
- 13. ADP is the dominant controller of AMP-activated protein kinase activity dynamics in skeletal muscle during exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 17. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 20. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 21. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 22. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
Adenosine Monophosphate: A Comparative Analysis of its Function in Prokaryotic and Eukaryotic Cells
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine monophosphate (AMP) is a fundamental nucleotide that plays a critical and highly conserved role in cellular metabolism and signaling. While its core functions as an energy sensor and a building block for nucleic acids are universal, the specific mechanisms and pathways through which AMP exerts its influence differ significantly between prokaryotic and eukaryotic cells. This in-depth technical guide provides a comparative analysis of the function of AMP in these two domains of life. We will explore the key signaling pathways, regulatory mechanisms, and metabolic implications of AMP, with a focus on the AMP-activated protein kinase (AMPK) pathway in eukaryotes and the cyclic AMP (cAMP) receptor protein (CRP) regulon in prokaryotes. This guide also includes detailed experimental protocols for key assays and quantitative data to facilitate further research and drug development efforts targeting these essential pathways.
Introduction
This compound is a central molecule in the bioenergetic economy of all living cells.[1] It is composed of the purine base adenine, the five-carbon sugar ribose, and a single phosphate group. AMP is interconvertible with adenosine diphosphate (ADP) and adenosine triphosphate (ATP), the primary energy currency of the cell.[1] The relative concentrations of these adenine nucleotides serve as a critical indicator of the cell's energy status. A high AMP:ATP ratio signals a state of energy depletion, triggering a cascade of metabolic adjustments to restore energy homeostasis.
Beyond its role in energy metabolism, AMP is the precursor to the second messenger cyclic AMP (cAMP), a key signaling molecule in both prokaryotes and eukaryotes.[2] This guide will delve into the distinct roles of AMP and its derivative cAMP, highlighting the evolutionary divergence of their signaling pathways and regulatory networks.
The Role of AMP in Eukaryotic Cells: The AMPK Signaling Pathway
In eukaryotic cells, the primary sensor of cellular energy status is the AMP-activated protein kinase (AMPK).[3][4] AMPK is a heterotrimeric serine/threonine kinase composed of a catalytic α subunit and regulatory β and γ subunits.[4]
Activation of AMPK
Under conditions of metabolic stress that lead to a decrease in ATP and a concomitant increase in AMP and ADP, AMP binds to the γ subunit of AMPK.[1][4] This binding induces a conformational change that allosterically activates the kinase and, crucially, promotes the phosphorylation of a critical threonine residue (Thr172) on the α subunit by upstream kinases.[5][6] The primary upstream kinases responsible for AMPK activation are liver kinase B1 (LKB1) and calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ).[3][5] Furthermore, AMP binding inhibits the dephosphorylation of Thr172 by protein phosphatases, thus sustaining the active state of AMPK.[5]
Downstream Effects of AMPK Activation
Once activated, AMPK orchestrates a global response to restore cellular energy balance by phosphorylating a multitude of downstream targets.[3][7] These actions can be broadly categorized as the stimulation of catabolic pathways that generate ATP and the inhibition of anabolic pathways that consume ATP.
Key downstream effects of AMPK activation include:
-
Increased Glucose Uptake and Glycolysis: AMPK promotes the translocation of glucose transporters (e.g., GLUT4) to the plasma membrane, enhancing glucose uptake.[8] It also activates phosphofructokinase 2, a key regulatory enzyme in glycolysis.
-
Enhanced Fatty Acid Oxidation: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[7] This leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), allowing for increased fatty acid transport into the mitochondria for oxidation.
-
Inhibition of Anabolic Processes: AMPK activation suppresses energy-intensive processes such as the synthesis of proteins, cholesterol, and triglycerides.[4][8] A major target for this inhibition is the mammalian target of rapamycin complex 1 (mTORC1) pathway.[4]
-
Autophagy Induction: By inhibiting mTORC1 and phosphorylating other autophagy-related proteins, AMPK can induce autophagy, a cellular recycling process that generates nutrients and energy during periods of starvation.[4]
Caption: The AMPK signaling pathway in eukaryotic cells.
The Role of AMP in Prokaryotic Cells: The cAMP-CRP Regulon
In prokaryotes, the primary signaling role of AMP is manifested through its conversion to cyclic AMP (cAMP) by the enzyme adenylyl cyclase.[2] cAMP acts as a second messenger, and its levels are tightly regulated, primarily in response to the availability of carbon sources.[9]
Regulation of cAMP Levels
The intracellular concentration of cAMP in bacteria like Escherichia coli is inversely proportional to the availability of glucose.[2] When glucose is abundant, its transport into the cell inhibits the activity of adenylyl cyclase, leading to low levels of cAMP.[2] Conversely, when glucose is scarce, adenylyl cyclase is active, and cAMP levels rise.
The cAMP Receptor Protein (CRP)
The effects of cAMP in prokaryotes are mediated by the cAMP receptor protein (CRP), also known as the catabolite gene activator protein (CAP).[9][10] CRP is a homodimeric transcriptional regulator that, upon binding to cAMP, undergoes a conformational change that increases its affinity for specific DNA sequences.[10]
Transcriptional Regulation by the cAMP-CRP Complex
The cAMP-CRP complex binds to specific DNA sites, typically located upstream of the promoters of genes involved in the catabolism of alternative carbon sources (e.g., lactose, arabinose, galactose).[5][11][12][13][14] Binding of the cAMP-CRP complex can either activate or inhibit transcription, depending on its position relative to the promoter.[9]
-
Transcriptional Activation: In most cases, the cAMP-CRP complex acts as a transcriptional activator.[10] By binding to its target DNA sequence, it can recruit RNA polymerase to the promoter, thereby enhancing the initiation of transcription.[10] This allows the bacterium to utilize alternative energy sources when glucose is not available.
-
Transcriptional Repression: In some instances, the binding of the cAMP-CRP complex can sterically hinder the binding of RNA polymerase to the promoter, leading to transcriptional repression.
The global regulatory network controlled by cAMP-CRP is a prime example of how prokaryotes adapt their metabolism to changing environmental conditions.
Caption: The cAMP-CRP signaling pathway in prokaryotic cells.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to AMP and cAMP signaling in prokaryotic and eukaryotic cells.
Table 1: Typical Intracellular Concentrations of AMP and cAMP
| Cell Type | Condition | Intracellular AMP (µM) | Intracellular cAMP (µM) |
| E. coli | High Glucose | Low | ~0.1 |
| E. coli | Low Glucose | High | >10 |
| Mammalian Cell | High Energy (High ATP) | Low | ~1 |
| Mammalian Cell | Low Energy (Low ATP) | High | Variable |
Table 2: Kinetic Parameters of Key Enzymes
| Enzyme | Organism/Cell Type | Substrate | Km |
| Adenylyl Cyclase (Class I) | E. coli | ATP | ~100 µM |
| Adenylyl Cyclase (soluble) | Mammalian | ATP | ~1 mM[15] |
| Adenylyl Cyclase (membrane-bound) | Mammalian | ATP | ~100 µM[15] |
| Phosphodiesterase 4 (PDE4) | HEK293 Cells | cAMP | 1.2–5.2 µM |
| Phosphodiesterase 3/10 (PDE3/10) | HEK293 Cells | cAMP | 0.05–0.38 µM |
Table 3: Binding Affinities in Signaling Pathways
| Interacting Molecules | Organism/Cell Type | Dissociation Constant (Kd) |
| cAMP and CRP | E. coli | ~27 µM[16] |
| cAMP-CRP and lac promoter | E. coli | High Affinity |
| cAMP-CRP and gal promoter | E. coli | Moderate Affinity |
| cAMP-CRP and ara promoter | E. coli | Varies with operator sites |
| AMP and AMPK (γ subunit) | Mammalian | Low µM range |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of AMP and cAMP function.
Measurement of Intracellular AMP/cAMP Levels by HPLC-MS/MS
Objective: To accurately quantify the intracellular concentrations of this compound and cyclic this compound.
Workflow:
Caption: Workflow for HPLC-MS/MS analysis of intracellular nucleotides.
Protocol:
-
Cell Culture and Quenching: Culture prokaryotic or eukaryotic cells under desired experimental conditions. To halt metabolic activity rapidly, quench the cells by adding a cold solvent (e.g., 60% methanol at -40°C).
-
Metabolite Extraction: Lyse the cells and extract metabolites using a suitable extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).[8][9][17][18][19]
-
Centrifugation: Centrifuge the cell lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
-
HPLC Separation: Inject the supernatant into a high-performance liquid chromatography (HPLC) system. For polar molecules like AMP and cAMP, hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase column with an ion-pairing agent is typically used.
-
MS/MS Detection: The eluent from the HPLC is directed into a tandem mass spectrometer. The instrument is set to detect the specific mass-to-charge ratios (m/z) of AMP and cAMP and their characteristic fragment ions.
-
Quantification: Generate a standard curve using known concentrations of pure AMP and cAMP. The concentration of these nucleotides in the samples is determined by comparing their peak areas to the standard curve.
Western Blot Analysis of AMPK Phosphorylation
Objective: To determine the activation state of AMPK by detecting the phosphorylation of its catalytic α subunit at Threonine 172.
Protocol:
-
Protein Extraction: Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution containing a non-specific protein (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of AMPKα at Thr172.
-
Secondary Antibody Incubation: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Imaging: Capture the light signal using a suitable imaging system.
-
Total AMPK Control: To normalize for the amount of total AMPK, strip the membrane and re-probe with an antibody that recognizes both phosphorylated and unphosphorylated AMPKα.
Luciferase Reporter Assay for Transcriptional Activity
Objective: To measure the effect of a signaling pathway on the transcriptional activity of a specific promoter.
Protocol:
-
Plasmid Construction: Clone the promoter of the target gene (e.g., a CRP-dependent promoter for prokaryotic studies or an AMPK-responsive promoter for eukaryotic studies) upstream of a luciferase reporter gene in an expression vector.
-
Transfection/Transformation: Introduce the reporter plasmid into the cells of interest. For eukaryotic cells, this is typically done by transfection. For prokaryotic cells, transformation is used.
-
Experimental Treatment: Expose the cells to the desired stimuli (e.g., different carbon sources for prokaryotes, or metabolic stressors for eukaryotes).
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luciferase Assay: Add a substrate for the luciferase enzyme (luciferin) to the cell lysate. The luciferase will catalyze the conversion of luciferin to oxyluciferin, a reaction that produces light.
-
Luminometry: Measure the light output using a luminometer. The amount of light produced is proportional to the activity of the promoter.
-
Normalization: To control for variations in transfection/transformation efficiency and cell number, a second reporter plasmid expressing a different luciferase (e.g., Renilla luciferase) under the control of a constitutive promoter is often co-transfected/co-transformed. The activity of the experimental luciferase is then normalized to the activity of the control luciferase.[2][3][7][8][17]
Conclusion
This compound and its derivative cAMP are indispensable molecules that have been co-opted throughout evolution to serve as critical regulators of cellular metabolism and gene expression. In eukaryotes, AMP acts as a direct allosteric regulator of AMPK, a master kinase that governs a wide array of metabolic processes to maintain energy homeostasis. In prokaryotes, the conversion of AMP to cAMP provides a sensitive mechanism to gauge the availability of preferred carbon sources, with the cAMP-CRP complex acting as a global transcriptional regulator to facilitate metabolic flexibility.
The distinct signaling pathways centered around AMP in these two domains of life reflect their different cellular architectures and metabolic strategies. Understanding these differences is not only fundamental to our knowledge of cellular physiology but also presents opportunities for the development of novel therapeutic agents. For instance, activators of AMPK are being actively investigated for the treatment of metabolic diseases such as type 2 diabetes, while inhibitors of prokaryotic adenylyl cyclases could represent a new class of antimicrobial agents. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further unravel the complexities of AMP signaling and harness its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. FRET and BRET-Based Biosensors in Live Cell Compound Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. med.upenn.edu [med.upenn.edu]
- 5. On the different binding affinities of CRP at the lac, gal and malT promoter regions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of CRP-cAMP activation of lac operon transcription initiation activation of the P1 promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detecting cAMP with an Epac-Based FRET Sensor in Single Living Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. Interaction site of Escherichia coli cyclic AMP receptor protein on DNA of galactose operon promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interaction of the cAMP receptor protein with the lac promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transcription activation by cAMP receptor protein (CRP) at the Escherichia coli gal P1 promoter. Crucial role for the spacing between the CRP binding site and the -10 region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytosolic adenylyl cyclase defines a unique signaling molecule in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cAMP-independent DNA binding of the CRP family protein DdrI from Deinococcus radiodurans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]
- 19. biorxiv.org [biorxiv.org]
Methodological & Application
Developing a Sensitive ELISA Kit for Adenosine Monophosphate (AMP)
Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Adenosine monophosphate (AMP) is a central molecule in cellular metabolism and signaling. As a fundamental component of RNA and a product of ATP hydrolysis, its intracellular concentration is a critical indicator of the cell's energy status. The AMP-activated protein kinase (AMPK) signaling pathway, a master regulator of metabolism, is activated by rising AMP levels, highlighting the importance of accurately quantifying this molecule.[1][2] This document provides detailed application notes and protocols for a sensitive competitive enzyme-linked immunosorbent assay (ELISA) kit designed for the quantitative determination of AMP in various biological samples. This assay is a valuable tool for researchers, scientists, and drug development professionals studying metabolic disorders, cellular signaling, and bioenergetics.
The kit's principle is based on a competitive immunoassay. In this format, AMP present in a sample competes with a fixed amount of horseradish peroxidase (HRP)-conjugated AMP for a limited number of binding sites on a microplate pre-coated with a high-affinity anti-AMP antibody. The amount of HRP-conjugated AMP bound to the antibody is inversely proportional to the concentration of AMP in the sample.[3] Following a wash step to remove unbound components, a substrate solution is added, and the resulting color development is measured spectrophotometrically. The concentration of AMP in the sample is then determined by comparing the optical density with a standard curve.
Key Features
-
High Sensitivity: Optimized for the detection of low concentrations of AMP.
-
High Specificity: Minimal cross-reactivity with structurally related molecules such as ATP and ADP.
-
Quantitative Results: Provides accurate and reproducible measurements of AMP concentration.
-
Versatile: Suitable for a variety of sample types including serum, plasma, cell culture supernatants, and tissue homogenates.
AMPK Signaling Pathway
This compound (AMP) is a key allosteric regulator of the AMP-activated protein kinase (AMPK), a central sensor of cellular energy status. When cellular ATP levels are depleted and AMP levels rise, AMP binds to the γ-subunit of AMPK. This binding induces a conformational change that promotes the phosphorylation of threonine 172 on the α-catalytic subunit by upstream kinases, primarily LKB1, leading to AMPK activation.[1][4] Activated AMPK works to restore energy homeostasis by stimulating catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) and inhibiting anabolic pathways that consume ATP (e.g., protein and lipid synthesis).[2][4]
Caption: The AMPK signaling pathway, a critical regulator of cellular energy homeostasis.
Experimental Protocols
Protocol 1: Preparation of AMP-BSA Conjugate for Immunization
To elicit an immune response against the small molecule AMP, it must first be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA). This protocol describes the conjugation of AMP to BSA using the 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) crosslinker.
Materials:
-
Adenosine 5'-monophosphate (AMP)
-
Bovine Serum Albumin (BSA)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Conjugation Buffer (e.g., 0.1 M MES, pH 4.7)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bar
-
Spectrophotometer
Procedure:
-
Prepare BSA Solution: Dissolve 10 mg of BSA in 2 mL of Conjugation Buffer.
-
Prepare Hapten Solution: Dissolve 5 mg of AMP in 1 mL of Conjugation Buffer.
-
Activate AMP: Add 10 mg of EDC and 5 mg of NHS to the AMP solution. Stir for 15 minutes at room temperature to activate the carboxyl groups of AMP.
-
Conjugation Reaction: Add the activated AMP solution dropwise to the BSA solution while gently stirring.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature with continuous stirring.
-
Dialysis: Transfer the reaction mixture to a dialysis tube (10 kDa MWCO) and dialyze against 1L of PBS at 4°C for 48 hours, with at least three changes of the PBS buffer to remove unreacted AMP and crosslinkers.
-
Concentration and Storage: Measure the protein concentration of the dialyzed AMP-BSA conjugate using a spectrophotometer at 280 nm. Aliquot and store at -20°C for future use in immunizations.
Protocol 2: Production and Purification of Polyclonal Anti-AMP Antibodies
This protocol provides a general procedure for the production of polyclonal antibodies against the AMP-BSA conjugate in rabbits.[5][6][7]
Materials:
-
AMP-BSA conjugate
-
Freund's Complete Adjuvant (FCA) and Freund's Incomplete Adjuvant (FIA)
-
New Zealand white rabbits (2)
-
Syringes and needles
-
Centrifuge and centrifuge tubes
-
Protein A/G affinity chromatography column
-
Binding Buffer (e.g., PBS, pH 7.4)
-
Elution Buffer (e.g., 0.1 M Glycine, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris, pH 8.5)
Procedure:
-
Pre-immune Bleed: Collect a small blood sample from each rabbit before immunization to serve as a negative control.
-
Primary Immunization: Emulsify the AMP-BSA conjugate with an equal volume of Freund's Complete Adjuvant to a final concentration of 1 mg/mL. Inject each rabbit subcutaneously at multiple sites with a total of 1 mL of the emulsion.
-
Booster Immunizations: Boost the immune response by injecting each rabbit with 0.5 mg of AMP-BSA conjugate emulsified in Freund's Incomplete Adjuvant on days 14, 28, and 42.
-
Titer Monitoring: Collect small blood samples 7-10 days after each booster injection. Determine the antibody titer using an indirect ELISA with AMP-BSA coated plates.
-
Final Bleed and Serum Collection: Once a high antibody titer is achieved (typically after the 3rd or 4th immunization), perform a final bleed. Allow the blood to clot at room temperature and then centrifuge to separate the serum.
-
Antibody Purification: Purify the IgG fraction from the antiserum using a Protein A/G affinity column according to the manufacturer's instructions.[8][9] Briefly, pass the serum over the column, wash with Binding Buffer, elute the bound antibodies with Elution Buffer, and immediately neutralize the eluate with Neutralization Buffer.
-
Characterization: Determine the concentration of the purified antibody and assess its specificity and sensitivity for AMP using a competitive ELISA.
Protocol 3: Competitive ELISA for AMP Quantification
This protocol outlines the steps for quantifying AMP in samples using the developed sensitive ELISA kit.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 3. abbkine.com [abbkine.com]
- 4. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production and Purification of Polyclonal Antibodies | Springer Nature Experiments [experiments.springernature.com]
- 6. Production and purification of polyclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production and Purification of Polyclonal Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sinobiological.com [sinobiological.com]
- 9. seracare.com [seracare.com]
Application Notes and Protocols for Metabolic Flux Analysis Using Radiolabeled AMP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful methodology for elucidating the rates of metabolic reactions within a biological system. By tracing the path of isotopically labeled molecules, researchers can gain a quantitative understanding of cellular physiology and identify dysregulations in metabolic pathways associated with various diseases. While glucose and amino acids are common tracers, the use of radiolabeled adenosine monophosphate (AMP) offers a unique window into nucleotide metabolism, bioenergetics, and related signaling pathways.
These application notes provide a comprehensive overview and detailed protocols for employing radiolabeled AMP in metabolic flux analysis. This technique is particularly relevant for studying purine salvage pathways, energy homeostasis, and the activity of key signaling molecules like AMP-activated protein kinase (AMPK), which are critical in fields such as oncology, metabolic disorders, and pharmacology.
Core Concepts: The Metabolic Fate of Radiolabeled AMP
Exogenously supplied radiolabeled AMP is primarily transported into the cell and enters the nucleotide salvage pathway. The label can then be traced through various interconnected metabolic routes. Understanding these pathways is crucial for designing experiments and interpreting the resulting data.
Once inside the cell, radiolabeled AMP can undergo several transformations:
-
Phosphorylation: AMP is sequentially phosphorylated to ADP and then to ATP, incorporating the radiolabel into the cellular energy currency. The rate of this incorporation provides a direct measure of the flux through this arm of the salvage pathway.
-
Deamination: AMP can be deaminated to inosine monophosphate (IMP), a key branch point in purine metabolism. This pathway is part of the purine nucleotide cycle.[1]
-
Incorporation into Nucleic Acids: Radiolabeled ATP derived from the initial AMP tracer can be incorporated into RNA during transcription, providing a measure of RNA synthesis rates.[2]
-
Catabolism: The radiolabel can also be traced through the catabolic pathways of purines, ultimately leading to excretion products like uric acid in mammals.[2]
Applications in Research and Drug Development
The use of radiolabeled AMP in metabolic flux analysis has several key applications:
-
Elucidating Drug Mechanisms: For drugs that target nucleotide metabolism or cellular energy status, this technique can provide direct evidence of their on-target effects and downstream metabolic consequences.
-
Cancer Metabolism Research: Cancer cells often exhibit altered metabolic pathways, including an increased reliance on salvage pathways for nucleotide synthesis. Radiolabeled AMP can be used to probe these dependencies and identify potential therapeutic targets.
-
Studying Ischemia and Hypoxia: In conditions of low oxygen, the cellular energy charge decreases, leading to an accumulation of AMP. Tracing radiolabeled AMP can help to understand the metabolic adaptations to such stressors.
-
Investigating Signaling Pathways: The intracellular concentration of AMP is a critical regulator of AMPK, a master sensor of cellular energy status.[2][3] MFA with radiolabeled AMP can be coupled with activity assays for AMPK and its downstream targets to link metabolic fluxes with signaling events.
Data Presentation
The quantitative data obtained from a radiolabeled AMP metabolic flux experiment can be summarized to show the distribution of the radiolabel across different metabolites over time.
| Metabolite | Time Point 1 (e.g., 30 min) (% of Total Radiolabel) | Time Point 2 (e.g., 2 hours) (% of Total Radiolabel) | Time Point 3 (e.g., 6 hours) (% of Total Radiolabel) |
| Intracellular AMP | 65 | 40 | 20 |
| ADP | 20 | 25 | 15 |
| ATP | 10 | 25 | 35 |
| IMP | 3 | 5 | 8 |
| RNA | 1 | 3 | 15 |
| Extracellular Adenosine/Inosine | 1 | 2 | 7 |
Experimental Protocols
The following protocols are generalized for an in vitro cell culture experiment. They should be optimized for the specific cell type and experimental question.
Protocol 1: Radiolabeled AMP Labeling of Cultured Cells
-
Cell Culture: Plate cells at a desired density in appropriate growth medium and allow them to reach the desired confluency (typically mid-log phase).
-
Preparation of Labeling Medium: Prepare fresh growth medium containing the radiolabeled AMP (e.g., [α-³²P]AMP or [¹⁴C]AMP) at a final concentration typically in the low micromolar range. The specific activity of the radiolabel should be chosen to ensure detectable incorporation.
-
Initiation of Labeling: Remove the existing culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the pre-warmed labeling medium to the cells.
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 30 minutes, 2 hours, 6 hours) under standard culture conditions.
-
Quenching and Harvesting:
-
To stop metabolic activity, place the culture plates on ice and rapidly aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold extraction solvent (e.g., 80% methanol) to the cells and scrape them from the plate.
-
Collect the cell suspension in a microcentrifuge tube.
-
-
Metabolite Extraction:
-
Incubate the cell suspension at -20°C for at least 30 minutes to allow for complete protein precipitation and metabolite extraction.
-
Centrifuge the samples at maximum speed for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the polar metabolites. The pellet contains proteins and nucleic acids.
-
-
Sample Processing for Analysis:
-
The supernatant can be dried under a stream of nitrogen or in a vacuum concentrator and resuspended in a suitable solvent for analysis.
-
The pellet can be further processed to isolate RNA for determining radiolabel incorporation.
-
Protocol 2: Analysis of Radiolabel Incorporation
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Separate the extracted metabolites using a suitable liquid chromatography method (e.g., HILIC for polar metabolites).
-
Analyze the eluent using a mass spectrometer to identify and quantify the different adenine nucleotides (AMP, ADP, ATP) and related metabolites (e.g., IMP).
-
Couple the LC system to a flow scintillation detector or collect fractions for scintillation counting to determine the amount of radiolabel in each metabolite peak.
-
-
Thin-Layer Chromatography (TLC):
-
Spot the extracted metabolites onto a TLC plate (e.g., cellulose).
-
Develop the chromatogram using an appropriate solvent system to separate the different nucleotides.
-
Expose the TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled spots.
-
Scrape the spots and quantify the radioactivity using a scintillation counter.
-
-
RNA Incorporation:
-
Hydrolyze the RNA from the pellet to its constituent mononucleotides.
-
Separate the ribonucleotides using LC or TLC as described above.
-
Quantify the amount of radiolabel in the AMP fraction derived from RNA.
-
Visualizations
References
Application Notes and Protocols for Enzymatic Assays Utilizing Adenosine Monophosphate (AMP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine monophosphate (AMP) is a central molecule in cellular bioenergetics and signaling. As a substrate, product, or allosteric regulator, AMP's concentration and flux are critical indicators of the cell's energy status. Consequently, enzymes that metabolize or are regulated by AMP are key players in various physiological and pathological processes, making them attractive targets for drug discovery. This document provides detailed application notes and protocols for enzymatic assays involving key enzymes that utilize AMP as a substrate: AMP Deaminase, Adenylate Kinase, and Ecto-5'-Nucleotidase (CD73), as well as the AMP-regulated AMP-activated Protein Kinase (AMPK).
Key Enzymes and Assay Principles
AMP Deaminase (AMPD)
AMP Deaminase (EC 3.5.4.6) catalyzes the irreversible hydrolytic deamination of AMP to inosine monophosphate (IMP) and ammonia. This reaction is a key component of the purine nucleotide cycle and plays a role in maintaining the cellular energy charge.
Assay Principle: The activity of AMPD can be measured by monitoring the production of IMP or ammonia. A common method is a coupled-enzyme assay where the production of IMP is linked to the reduction of NAD+ to NADH by IMP dehydrogenase (IMPDH), which can be monitored spectrophotometrically by the increase in absorbance at 340 nm.[1][2] Alternatively, the release of ammonia can be quantified using a colorimetric reaction, such as the Berthelot's (indophenol) test.[3]
Adenylate Kinase (AK)
Adenylate Kinase (EC 2.7.4.3), also known as myokinase, is a crucial enzyme for cellular energy homeostasis. It catalyzes the reversible phosphoryl transfer between two molecules of adenosine diphosphate (ADP) to generate one molecule of adenosine triphosphate (ATP) and one molecule of AMP.[4][5][6][7]
Assay Principle: In the direction of AMP phosphorylation, the consumption of ATP or production of ADP can be measured. A common approach is a coupled-enzyme assay where the newly synthesized ADP is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate, which is then reduced to lactate by lactate dehydrogenase, oxidizing NADH to NAD+. This is monitored as a decrease in absorbance at 340 nm. Conversely, in the direction of AMP formation, the production of ATP from two molecules of ADP can be measured using a luciferase-based assay, where the generated light is proportional to the ATP concentration.[8]
Ecto-5'-Nucleotidase (CD73)
Ecto-5'-nucleotidase (CD73, EC 3.1.3.5) is a membrane-bound enzyme that dephosphorylates extracellular AMP to adenosine.[9][10] This conversion is a critical step in the generation of extracellular adenosine, a potent signaling molecule with immunosuppressive and anti-inflammatory roles.
Assay Principle: CD73 activity is typically determined by measuring the amount of inorganic phosphate (Pi) or adenosine produced. The release of phosphate can be quantified using a colorimetric method, such as the malachite green assay.[11] Alternatively, the production of adenosine can be measured by various methods, including HPLC or coupled-enzyme assays. A common coupled assay measures the ammonia released from the product, which is quantified using the Berthelot's test.[9]
AMP-activated Protein Kinase (AMPK)
AMP-activated protein kinase (AMPK, EC 2.7.11.31) is a master regulator of cellular energy metabolism. It is a heterotrimeric enzyme that is allosterically activated by AMP. When activated, AMPK phosphorylates a multitude of downstream targets to promote catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP.[12][13][14]
Assay Principle: AMPK is a kinase, and its activity is measured by quantifying the phosphorylation of a specific substrate peptide. This can be done using radioactive methods involving [γ-³²P]ATP, where the incorporation of the radiolabel into the substrate is measured.[13][15] Non-radioactive methods are more common and include ELISA-based assays that use a phospho-specific antibody to detect the phosphorylated substrate,[16] or luminescence-based assays that measure the amount of ADP produced during the kinase reaction.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the enzymatic assays described. These values can serve as a starting point for assay optimization.
Table 1: Michaelis-Menten Constants (Km) for AMP
| Enzyme | Source | Km for AMP | Notes |
| AMP Deaminase | Rat Fast-Twitch Muscle (control) | ~1.5 mM | A single Km was observed in control muscle extracts.[17][18][19] |
| AMP Deaminase | Rat Fast-Twitch Muscle (β-GPA-treated) | ~0.03 mM | An additional high-affinity Km was observed after chronic creatine depletion.[17][18][20] |
| Adenylate Kinase (AK2) | Mitochondria | ≤ 10 µM | The mitochondrial isoform has a high affinity for AMP.[21] |
| Ecto-5'-Nucleotidase (CD73) | Human COR-L23 cells | 17.6 µM | Determined using cell-based assays.[11] |
| Ecto-5'-Nucleotidase (CD73) | Bead-immobilized recombinant | 18.1 µM | Similar Km to cell-surface anchored enzyme.[11] |
Table 2: Optimal Assay Conditions
| Enzyme | Parameter | Optimal Value | Source Organism/Notes |
| AMP Deaminase | pH | 6.0 | Jumbo Squid Mantle.[22] |
| AMP Deaminase | Temperature | 35°C | Jumbo Squid Mantle.[23] |
| Adenylate Kinase | pH | Not specified in provided results | Typically assayed around pH 7.0-8.0. |
| Adenylate Kinase | Temperature | Room Temperature or 37°C | Varies by protocol.[5][6] |
| Ecto-5'-Nucleotidase (CD73) | pH | 7.4 | As per unit definition in a commercial kit.[9] |
| Ecto-5'-Nucleotidase (CD73) | Temperature | 37°C | As per unit definition in a commercial kit.[9] |
| AMPK | pH | ~7.2 - 8.0 | Depends on the specific buffer used in the assay.[13][15] |
| AMPK | Temperature | 30°C | A common incubation temperature for kinase assays.[13] |
Experimental Protocols
Protocol 1: Continuous Spectrophotometric Assay for AMP Deaminase
This protocol is based on a coupled-enzyme reaction monitoring NADH production at 340 nm.[1][2]
Materials:
-
96-well UV-transparent microplate
-
Spectrophotometer with kinetic reading capabilities at 340 nm, pre-heated to 37°C
-
Reaction Buffer: e.g., Imidazole-HCl buffer (27 mM, pH 6.5) containing 100 mM KCl and 1 mM DTT[3]
-
AMP solution (stock concentration, e.g., 12.5 mM)[3]
-
Inosine Monophosphate Dehydrogenase (IMPDH)
-
NAD+
-
Sample containing AMP Deaminase (e.g., cell lysate, tissue homogenate)
Procedure:
-
Prepare a "Reaction Mix" containing Reaction Buffer, IMPDH, and NAD+. The final concentrations should be optimized, but typical ranges are 0.1-1 U/mL for IMPDH and 0.5-2 mM for NAD+.
-
To initiate the reaction, add the sample containing AMP Deaminase to the wells of the microplate.
-
Add the AMP solution to start the reaction. For a blank or control, add buffer without AMP.
-
Immediately place the plate in the spectrophotometer.
-
Monitor the increase in absorbance at 340 nm at 37°C for 30-60 minutes, taking readings every 1-2 minutes.[1]
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve.
-
Convert the rate to enzymatic activity (e.g., in µmol/min/mg protein) using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Protocol 2: Spectrophotometric Assay for Adenylate Kinase
This protocol measures AK activity in the direction of AMP and ATP formation from ADP, coupled to NADPH oxidation.
Materials:
-
96-well microplate
-
Spectrophotometer with kinetic reading capabilities at 340 nm
-
AK Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[13]
-
ADP Substrate Solution
-
AK Convertor (containing enzymes for the coupled reaction)
-
AK Developer (containing reagents for the final reaction step)
-
Sample containing Adenylate Kinase
Procedure:
-
Prepare samples (cell/tissue lysates) in cold AK Assay Buffer.[4][5]
-
Prepare a Reaction Mix containing AK Assay Buffer, AK Substrate, AK Convertor, and AK Developer as per the manufacturer's instructions.
-
Add the sample to the wells of the microplate.
-
Add the Reaction Mix to each well to start the reaction.
-
Incubate at room temperature for 5 minutes.
-
Measure the absorbance at 570 nm (for colorimetric) or fluorescence at Ex/Em = 535/587 nm (for fluorometric) in kinetic mode for 30-60 minutes.[4][5]
-
Determine the rate of change in absorbance or fluorescence from the linear portion of the curve.
-
Calculate the AK activity based on a standard curve generated with a known amount of ATP.
Protocol 3: Colorimetric Assay for Ecto-5'-Nucleotidase (CD73)
This protocol is based on the quantification of ammonia released from the substrate.[9]
Materials:
-
96-well clear flat-bottom plate
-
Spectrophotometer capable of reading absorbance at 670 nm
-
5'-NT Assay Buffer
-
5'-NT Substrate
-
5'-NT Convertor
-
5'-NT Developer I and Developer II
-
5'-NT Stop Solution
-
Sample containing CD73 (e.g., cell lysate, purified protein)
Procedure:
-
Prepare samples (e.g., homogenize tissue or cells in ice-cold 5'-NT Assay Buffer).[9]
-
Prepare a Sample Reaction Mix containing 5'-NT Assay Buffer, 5'-NT Substrate, and 5'-NT Convertor.
-
Add the sample to the wells of the microplate. For background control, prepare wells without the substrate.
-
Add the Sample Reaction Mix to the sample wells.
-
Incubate at 37°C for 20-60 minutes.
-
Add 5'-NT Stop Solution to each well to terminate the reaction.
-
Add 5'-NT Developer I and 5'-NT Developer II to each well.
-
Incubate at room temperature for 15-20 minutes.
-
Measure the absorbance at 670 nm.
-
Calculate CD73 activity based on an ammonia (NH₄⁺) standard curve.
Visualizations
Signaling Pathways
Caption: The AMPK signaling pathway, a central regulator of cellular energy homeostasis.
Caption: Generation of extracellular adenosine via the ectonucleotidases CD39 and CD73.
Experimental Workflows
Caption: Workflow for a continuous spectrophotometric AMP Deaminase assay.
Caption: Workflow for a colorimetric Ecto-5'-Nucleotidase (CD73) assay.
References
- 1. Continuous AMP Deaminase Assay Kit - Creative BioMart [creativebiomart.net]
- 2. AMP Deaminase Assay Kit | Non-radioactive AMPDA Activity Test [novocib.com]
- 3. Sensitive, optimized assay for serum AMP deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Adenylate Kinase Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 7. Adenylate Kinase-Catalyzed Reactions of AMP in Pieces: Specificity for Catalysis at the Nucleoside Activator and Dianion Catalytic Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content.abcam.com [content.abcam.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 15. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. AMPK Activity Assay [bio-protocol.org]
- 17. Molecular and kinetic alterations of muscle AMP deaminase during chronic creatine depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. journals.physiology.org [journals.physiology.org]
- 20. journals.physiology.org [journals.physiology.org]
- 21. Adenylate Kinase and AMP Signaling Networks: Metabolic Monitoring, Signal Communication and Body Energy Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing AMPK Activation Using AMP Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic homeostasis.[1][2][3][4][5][6][7] It functions as a heterotrimeric complex comprising a catalytic α subunit and regulatory β and γ subunits.[3][7] AMPK is activated under conditions of cellular stress that deplete ATP levels, such as low glucose, hypoxia, or ischemia.[5][7] Activation of AMPK triggers a metabolic switch, enhancing ATP-producing catabolic pathways (e.g., fatty acid oxidation, glycolysis) while inhibiting ATP-consuming anabolic processes (e.g., protein and lipid synthesis).[1][5][7] Due to its central role in metabolism, AMPK has emerged as a significant therapeutic target for metabolic diseases like type 2 diabetes and even cancer.[3][7][8]
Pharmacological activators are invaluable tools for studying AMPK function. These activators can be broadly categorized as indirect activators, which increase the cellular AMP:ATP ratio (e.g., metformin), and direct activators, which interact with the AMPK complex itself.[3][9] This document focuses on direct activators, specifically AMP analogs and other small molecules that mimic the effects of AMP or allosterically activate the enzyme.
Key AMP Analogs and Direct Activators
Several compounds have been developed to directly activate AMPK, each with a distinct mechanism of action.
-
AICAR (Acadesine): 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside is a cell-permeable adenosine analog.[3][9][10] Once inside the cell, it is phosphorylated by adenosine kinase to form ZMP (AICAR monophosphate).[3][9][11] ZMP mimics AMP by binding to the γ-subunit of AMPK, leading to allosteric activation and promoting phosphorylation of the catalytic α-subunit at Threonine-172 (Thr172) by upstream kinases like LKB1.[3][11][12]
-
A-769662: This thienopyridone compound is a potent, reversible, allosteric activator of AMPK.[3][13][14] Unlike AMP mimetics, A-769662 activates AMPK by binding to a site between the α and β subunits.[15][16] This activation requires the presence of the β1 subunit and inhibits the dephosphorylation of Thr172, thus locking the enzyme in an active state.[3][17]
-
C-13 (Pro-drug): C-13 is a cell-permeable pro-drug that is intracellularly cleaved to release C2, a potent AMP analog.[4][6][18][19] C2 is a highly specific activator for AMPK complexes containing the α1 catalytic subunit.[4][6][18][19] It functions by binding to the γ-subunit, similar to AMP and ZMP.[9][19]
Visualization of Activator Mechanisms
The following diagram illustrates the distinct binding sites and mechanisms of action for different classes of direct AMPK activators.
Caption: Mechanisms of direct AMPK activators.
Quantitative Data Summary
The following table summarizes key quantitative data for commonly used AMP analogs and direct activators.
| Compound | Mechanism of Action | EC₅₀ for AMPK Activation | IC₅₀ for Downstream Effects | Typical Cell Culture Concentration & Time |
| AICAR | AMP mimetic (via ZMP) | Varies by cell type | Varies | 0.5 - 2 mM for 30 min to 48 hours[10][20][21][22] |
| A-769662 | Allosteric activator | 0.8 µM (purified rat liver AMPK)[13][14][17] | 3.2 µM (fatty acid synthesis inhibition)[13][14][17] | 1 - 300 µM for 1 to 24 hours[2][13] |
| C-13 | Pro-drug for C2 (AMP analog) | Potent, α1-selective | Potent inhibition of lipid synthesis[18][23] | 30 µM for 1 hour[18] |
Experimental Protocols
Protocol 1: Induction of AMPK Activation in Cultured Cells
This protocol provides a general procedure for treating cultured cells with AMP analogs to induce AMPK activation.
Materials:
-
Cultured cells (e.g., primary hepatocytes, C2C12 myotubes, HEK293 cells)
-
Complete cell culture medium
-
Serum-free medium
-
AMPK activators: AICAR (reconstitute in sterile dH₂O or PBS), A-769662 (reconstitute in DMSO), C-13 (reconstitute in DMSO)[10][14]
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with phosphatase and protease inhibitors.
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Serum Starvation (Optional but Recommended): To reduce basal signaling, aspirate the complete medium and replace it with serum-free medium for 2-3 hours before treatment.[2]
-
Activator Preparation: Prepare fresh working solutions of the AMPK activators in serum-free medium at the desired final concentrations. (Refer to the table above for typical ranges).
-
Treatment: Aspirate the starvation medium and add the medium containing the AMPK activator. For vehicle controls, use medium containing the same concentration of the solvent (e.g., DMSO, PBS).
-
Incubation: Incubate the cells for the desired period (e.g., 45 minutes to 24 hours).[2][10]
-
Cell Lysis:
-
Place the culture plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay). The lysate is now ready for downstream analysis like Western blotting.
References
- 1. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced activation of cellular AMPK by dual-small molecule treatment: AICAR and A769662 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. raybiotech.com [raybiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 8. promega.com [promega.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. AICAR | Cell Signaling Technology [cellsignal.com]
- 11. Lessons from Nature: Sources and Strategies for Developing AMPK Activators for Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review | MDPI [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. A 769662 | AMPK | Tocris Bioscience [tocris.com]
- 15. Effect of A-769662, a direct AMPK activator, on Tlr-4 expression and activity in mice heart tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intact Cell Assays to Monitor AMPK and Determine the Contribution of the AMP-Binding or ADaM Sites to Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. researchgate.net [researchgate.net]
- 19. The pro-drug C13 activates AMPK by two distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. AMP-activated protein kinase (AMPK) activation regulates in vitro bone formation and bone mass - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Compound 13 activates AMPK-Nrf2 signaling to protect neuronal cells from oxygen glucose deprivation-reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Reconstitution of Adenosine Monophosphate (AMP) Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction: Adenosine monophosphate (AMP) is a central molecule in cellular signaling, acting as a critical second messenger and a key regulator of metabolic energy status. The in vitro reconstitution of AMP-related signaling pathways is a powerful methodology for dissecting molecular mechanisms, screening for novel therapeutic agents, and understanding disease states. These application notes provide detailed protocols for reconstituting two major AMP-dependent signaling cascades: the cyclic AMP (cAMP) pathway and the AMP-activated protein kinase (AMPK) pathway.
Application Note 1: The Cyclic AMP (cAMP) Signaling Pathway
The cAMP pathway is a ubiquitous signaling cascade that translates extracellular signals into a variety of cellular responses.[1] Cyclic AMP is synthesized from ATP by adenylyl cyclase and acts as a second messenger, primarily by activating Protein Kinase A (PKA).[1][2] PKA, in turn, phosphorylates a multitude of downstream targets, including the transcription factor cAMP response-element binding protein (CREB), to regulate gene expression and other cellular functions.[3][4]
Canonical cAMP-PKA-CREB Signaling Pathway
Caption: The canonical cAMP signaling cascade from receptor activation to gene transcription.
Experimental Workflow: Reconstituting the cAMP Pathway
A typical workflow for studying the reconstituted cAMP pathway involves combining purified components to measure the activity of a specific enzyme, such as adenylyl cyclase or PKA, in response to activators or inhibitors.
References
Application Notes and Protocols for Antimicrobial Peptides (AMPs) in Overcoming Antibiotic Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the development of novel therapeutic strategies. Antimicrobial peptides (AMPs) have emerged as a promising alternative to conventional antibiotics.[1][2][3][4] AMPs are naturally occurring molecules with broad-spectrum antimicrobial activity and unique mechanisms of action that can circumvent conventional resistance pathways.[1][3][4] This document provides detailed application notes, experimental protocols, and quantitative data on the use of AMPs to combat antibiotic-resistant bacteria, intended for researchers, scientists, and professionals in drug development.
Mechanisms of Action of AMPs Against Resistant Bacteria
AMPs employ a variety of mechanisms to kill bacteria, often targeting the cell membrane, which is less prone to mutational resistance compared to specific protein targets of conventional antibiotics.[4][5]
Primary Mechanisms Include:
-
Membrane Disruption: Cationic AMPs electrostatically interact with the negatively charged bacterial membrane, leading to permeabilization and disruption through various models like the barrel-stave, toroidal pore, or carpet model.[1][5] This disruption leads to leakage of cellular contents and cell death.[1]
-
Intracellular Targeting: Some AMPs can translocate across the bacterial membrane without causing immediate lysis and interfere with essential intracellular processes.[1][5][6] These targets include DNA, RNA, proteins, and enzymes, thereby inhibiting nucleic acid synthesis, protein synthesis, and cell wall formation.[6]
-
Biofilm Disruption: AMPs can effectively disrupt biofilms, which are a major contributor to antibiotic resistance.[7] For instance, the peptide LL-37 has been shown to significantly reduce biofilm formation.[7] Cecropin A can disrupt uropathogenic E. coli biofilms and inhibit efflux pump activity.[7]
-
Immunomodulation: AMPs can modulate the host's innate immune response, enhancing the clearance of infections.[1]
Synergistic Applications of AMPs with Conventional Antibiotics
A highly promising strategy is the combination of AMPs with conventional antibiotics. This synergy can restore the efficacy of antibiotics against resistant strains, often at lower, less toxic concentrations.[7][8][9]
Mechanisms of Synergy:
-
Enhanced Permeability: AMPs disrupt the bacterial outer membrane, facilitating the entry of conventional antibiotics to their intracellular targets.[7][8][10]
-
Biofilm Eradication: The combination of AMPs and antibiotics can lead to enhanced activity against bacterial biofilms.[7] For example, citropin 1.1 combined with rifampicin shows enhanced activity against Rhodococcus equi biofilms.[7]
-
Inhibition of Resistance Mechanisms: Some AMPs can inhibit bacterial resistance mechanisms, such as efflux pumps.[7]
Below is a diagram illustrating the synergistic mechanisms of AMPs and antibiotics.
Caption: Synergistic mechanisms of AMPs and conventional antibiotics against resistant bacteria.
Quantitative Data: In Vitro Synergistic Activity
The following table summarizes the synergistic effects of AMPs in combination with conventional antibiotics against various multidrug-resistant (MDR) bacteria. The Fractional Inhibitory Concentration Index (FICI) is a common measure of synergy, where FICI ≤ 0.5 indicates synergy, 0.5 < FICI ≤ 4 indicates no interaction, and FICI > 4 indicates antagonism.
| AMP | Antibiotic | Target Organism | MIC of AMP alone (µg/mL) | MIC of Antibiotic alone (µg/mL) | MIC in Combination (AMP / Antibiotic) (µg/mL) | FICI | Reference |
| LL-37 | Colistin | Multidrug-resistant bacteria | - | - | Enhanced bactericidal activity | - | [7] |
| Citropin 1.1 | Rifampicin | Rhodococcus equi (biofilm) | - | - | Enhanced activity | - | [7] |
| Areincin-1 | Ampicillin | S. aureus, P. aeruginosa, E. coli | - | - | Synergistic function | - | [9] |
| Areincin-1 | Erythromycin | S. aureus, P. aeruginosa, E. coli | - | - | Synergistic function | - | [9] |
| Areincin-1 | Chloramphenicol | S. aureus, P. aeruginosa, E. coli | - | - | Synergistic function | - | [9] |
| Indolicidin variants | Tobramycin, Gentamycin, Amikacin | - | - | - | Synergistic function | - | [9] |
| ΔM2 | - | MDR K. pneumoniae, P. aeruginosa | 8 - 16 | - | - | - | [11] |
Note: Specific MIC and FICI values were not consistently available in the summarized literature. Researchers should determine these experimentally.
Experimental Protocols
Detailed and standardized protocols are crucial for evaluating the efficacy of AMPs.[12]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an AMP that inhibits the visible growth of a microorganism.
Materials:
-
AMP stock solution
-
Bacterial strain of interest (e.g., MDR P. aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Bacterial Inoculum Preparation:
-
Culture the bacterial strain overnight on an appropriate agar plate.
-
Inoculate a single colony into CAMHB and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (OD600 ≈ 0.4-0.6).
-
Dilute the bacterial culture in CAMHB to a final concentration of 5 x 10^5 CFU/mL.
-
-
AMP Dilution Series:
-
Prepare a two-fold serial dilution of the AMP stock solution in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a positive control (bacteria without AMP) and a negative control (broth without bacteria).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the AMP at which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the OD600 with a plate reader.
-
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol is used to assess the synergistic effect of an AMP in combination with a conventional antibiotic.
Materials:
-
AMP stock solution
-
Antibiotic stock solution
-
Bacterial strain of interest
-
CAMHB
-
Sterile 96-well microtiter plates
Procedure:
-
Plate Setup:
-
Prepare a two-fold serial dilution of the AMP horizontally across the plate.
-
Prepare a two-fold serial dilution of the antibiotic vertically down the plate.
-
This creates a matrix of wells containing various concentrations of both agents.
-
-
Inoculation:
-
Prepare and add the bacterial inoculum to each well as described in the MIC protocol.
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each agent alone and in combination.
-
-
FICI Calculation:
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of AMP in combination / MIC of AMP alone) + (MIC of antibiotic in combination / MIC of antibiotic alone)
-
The workflow for synergy testing is depicted below.
Caption: Workflow for determining the synergistic activity of AMPs and antibiotics.
Protocol 3: Biofilm Disruption Assay
This protocol assesses the ability of an AMP to disrupt pre-formed bacterial biofilms.
Materials:
-
Bacterial strain of interest
-
Tryptic Soy Broth (TSB) with 1% glucose
-
Sterile 96-well flat-bottom plates
-
Crystal Violet solution (0.1%)
-
Ethanol (95%)
-
AMP solution
Procedure:
-
Biofilm Formation:
-
Grow a bacterial culture overnight and dilute it 1:100 in TSB with 1% glucose.
-
Add 200 µL of the diluted culture to each well of a 96-well plate.
-
Incubate at 37°C for 24-48 hours to allow biofilm formation.
-
-
AMP Treatment:
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Add 200 µL of the AMP solution at various concentrations to the wells.
-
Incubate for a further 24 hours.
-
-
Quantification:
-
Wash the wells with PBS again.
-
Stain the biofilms with 200 µL of 0.1% crystal violet for 15 minutes.
-
Wash away the excess stain with water and allow the plate to dry.
-
Solubilize the bound dye with 200 µL of 95% ethanol.
-
Measure the absorbance at 570 nm. A reduction in absorbance indicates biofilm disruption.
-
Bacterial Signaling and Resistance to AMPs
Bacteria can develop resistance to AMPs, although this is less common than resistance to conventional antibiotics.[5] Understanding these mechanisms is crucial for designing effective AMP-based therapies.
Bacterial Resistance Strategies:
-
Surface Modification: Bacteria can alter their surface charge to repel cationic AMPs.
-
Efflux Pumps: Active transport systems can pump AMPs out of the cell.
-
Proteolytic Degradation: Bacteria may secrete proteases that degrade AMPs.[13]
The following diagram illustrates a simplified signaling pathway for bacterial response to AMP-induced stress.
References
- 1. The Role and Mechanisms of Antimicrobial Peptides in Overcoming Multidrug-Resistant Bacteria [mdpi.com]
- 2. Antimicrobial peptides: Opportunities and challenges in overcoming resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Peptides: Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibiotic development challenges: the various mechanisms of action of antimicrobial peptides and of bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Developing Antimicrobial Synergy With AMPs [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing AMP Degradation in Biological Samples
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of antimicrobial peptides (AMPs) in your biological samples.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and solutions.
Issue 1: Low or no detectable AMPs in plasma/serum samples.
| Potential Cause | Troubleshooting/Solution |
| Proteolytic Degradation | Immediately upon collection, add a broad-spectrum protease inhibitor cocktail to your blood collection tubes.[1][2][3][4] For targeted inhibition, consider cocktails designed for mammalian tissues, which often contain inhibitors for serine, cysteine, and metalloproteases.[5] If the specific proteases are known, use targeted inhibitors. |
| Inappropriate Storage Temperature | Process blood samples as quickly as possible. If immediate processing is not possible, store whole blood at 4°C for no longer than a few hours.[6][7] For long-term storage of plasma or serum, -80°C is recommended over -20°C to minimize degradation.[6][7][8] Avoid repeated freeze-thaw cycles by aliquoting samples before freezing. |
| Incorrect Sample Collection Tube | For plasma, use tubes containing EDTA as an anticoagulant, which can also inhibit some metalloproteases.[9] For serum, allow blood to clot at room temperature for at least 30 minutes before centrifugation. |
| Adsorption to Surfaces | Use low-protein-binding polypropylene tubes for sample collection and storage to prevent peptides from adhering to the container walls.[10][11][12] Pre-treating tubes with a solution of a non-target protein like bovine serum albumin (BSA) can also block adsorption sites. |
Issue 2: AMP degradation during cell or tissue lysis.
| Potential Cause | Troubleshooting/Solution |
| Release of Intracellular Proteases | Add a protease inhibitor cocktail to your lysis buffer immediately before use.[1][2][3][4] Different cell and tissue types have varying protease profiles; for example, animal tissues are rich in serine, cysteine, and metalloproteases.[1] |
| Suboptimal pH of Lysis Buffer | Maintain the pH of your lysis buffer within a range that is optimal for your AMP's stability, typically between pH 5 and 7 for many peptides.[13][14][15][16] Avoid prolonged exposure to pH > 8. |
| High Temperature during Lysis | Perform all cell lysis and extraction steps on ice or at 4°C to minimize enzymatic activity.[17] |
| Extended Lysis Time | Work quickly to minimize the time your AMP is exposed to liberated proteases before purification. |
Issue 3: Inconsistent results in AMP activity assays.
| Potential Cause | Troubleshooting/Solution |
| Variable AMP Degradation | Ensure consistent application of all prevention methods across all samples, including the type and concentration of protease inhibitors, storage conditions, and processing times. |
| Assay Buffer Composition | The pH and ionic strength of your assay buffer can affect AMP structure and activity. Optimize buffer conditions for your specific peptide. Some AMPs show enhanced activity at acidic pH.[13][14][16][18] |
| Contamination of Samples | Use sterile techniques throughout your workflow to prevent microbial contamination, which can introduce additional proteases. |
| Peptide Aggregation | Some peptides are prone to aggregation, which can affect their activity. Investigate the solubility of your AMP in different buffers and consider the use of mild detergents if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to store biological samples for AMP analysis?
A1: For short-term storage (up to a week), keep plasma or serum samples at 4°C. For long-term storage, aliquoting and freezing at -80°C is crucial to maintain AMP integrity.[6][7][8] Always use low-protein-binding tubes.[10][11][12]
Q2: Which protease inhibitors should I use?
A2: A broad-spectrum protease inhibitor cocktail is generally recommended for initial experiments when the specific proteases are unknown.[1][2][3][4] These cocktails typically inhibit a wide range of proteases including serine, cysteine, and metalloproteases. If your sample is from a specific source (e.g., mammalian tissue, bacteria), you can choose a cocktail formulated for that source.[5]
Q3: Can the pH of my sample affect AMP stability?
A3: Yes, pH is a critical factor. Many AMPs are most stable in a slightly acidic to neutral pH range (pH 5-7).[13][14][15][16] Extreme pH levels can lead to hydrolysis and degradation of the peptide. It is important to buffer your samples appropriately.
Q4: How can I prevent my AMP from sticking to tubes and plates?
A4: This phenomenon, known as non-specific binding, can lead to significant loss of your peptide. To minimize this, always use polypropylene labware that is certified as low-protein-binding.[10][11][12] You can also pre-coat the surfaces with an unrelated protein like BSA or use commercially available blocking agents.
Q5: I'm still seeing degradation. What else can I do?
A5: If you've addressed temperature, protease inhibitors, pH, and surface adsorption, consider the following:
-
Minimize Freeze-Thaw Cycles: Aliquot your samples into single-use volumes before freezing to avoid repeated thawing and freezing, which can damage peptides.
-
Work Quickly and Efficiently: The less time your sample spends in a state where proteases are active, the better.
-
Optimize Your Extraction Protocol: Ensure your extraction method is efficient and minimizes the co-extraction of proteases.
Data Presentation
Table 1: Effect of Storage Temperature on the Stability of Antimicrobial Peptide Leg1 in Solution
| Storage Duration | Minimal Inhibitory Concentration (MIC) at 4°C (µM) | Minimal Inhibitory Concentration (MIC) at 20°C (µM) |
| 0 days | 62.5 | 62.5 |
| 1 day | 62.5 | 62.5 |
| 3 days | 62.5 | 62.5 |
| 7 days | 62.5 | 62.5 |
| 14 days | 125 | 125 |
| 21 days | 125 | 125 |
| 28 days | 125 | 125 |
Data adapted from a study on the antimicrobial peptide Leg1.[19] A lower MIC value indicates higher antimicrobial activity.
Table 2: Influence of pH on the Antimicrobial Activity of a Histidine-Containing AMP (C18G-His)
| pH | Minimal Inhibitory Concentration (MIC) against S. aureus (µM) | Minimal Inhibitory Concentration (MIC) against E. coli (µM) |
| 5 | 4 | 8 |
| 6 | 16 | 32 |
| 7 | 64 | >128 |
| 8 | >128 | >128 |
Data illustrates that the antimicrobial activity of this specific peptide is significantly higher at a more acidic pH.[13]
Experimental Protocols
Protocol 1: Blood Collection for AMP Analysis
-
Materials:
-
Blood collection tubes containing EDTA (for plasma) or no anticoagulant (for serum).
-
Broad-spectrum protease inhibitor cocktail.
-
Low-protein-binding polypropylene microcentrifuge tubes.
-
Centrifuge.
-
Pipettes and sterile, low-retention tips.
-
-
Procedure:
-
Immediately before blood draw, add the recommended amount of protease inhibitor cocktail to the collection tube.
-
Collect the blood sample using standard phlebotomy techniques.
-
Gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and protease inhibitors.
-
Place the sample on ice immediately.
-
For Plasma: Centrifuge the EDTA tube at 1,000-2,000 x g for 15 minutes at 4°C within one hour of collection.
-
For Serum: Allow the tube without anticoagulant to stand at room temperature for 30-60 minutes to allow for clotting, then centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (plasma or serum) without disturbing the cell pellet or clot.
-
Aliquot the plasma or serum into pre-chilled, labeled low-protein-binding microcentrifuge tubes.
-
Immediately store the aliquots at -80°C until analysis.
-
Protocol 2: AMP Extraction from Tissue Samples
-
Materials:
-
Tissue of interest.
-
Homogenization buffer (e.g., Tris-HCl or PBS) with protease inhibitor cocktail.
-
Dounce homogenizer or other tissue disruption equipment.
-
Centrifuge.
-
Low-protein-binding polypropylene tubes.
-
-
Procedure:
-
Excise the tissue and immediately flash-freeze it in liquid nitrogen to halt enzymatic activity. Store at -80°C if not processed immediately.
-
On the day of extraction, keep the tissue frozen on dry ice.
-
Prepare ice-cold homogenization buffer and add a fresh protease inhibitor cocktail right before use.
-
Weigh the frozen tissue and place it in a pre-chilled tube.
-
Add an appropriate volume of ice-cold homogenization buffer.
-
Homogenize the tissue thoroughly on ice until a uniform lysate is achieved.
-
Centrifuge the homogenate at a high speed (e.g., 10,000-15,000 x g) for 20-30 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant containing the extracted AMPs.
-
Transfer the supernatant to a new pre-chilled low-protein-binding tube.
-
Proceed with your downstream purification or analysis, or store aliquots at -80°C.
-
Visualizations
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. プロテアーゼ/ホスファターゼ阻害剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. biocompare.com [biocompare.com]
- 4. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Pre-analytical stability of the plasma proteomes based on the storage temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pre-analytical stability of the plasma proteomes based on the storage temperature [iris.unina.it]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. Activity and characterization of a pH-sensitive antimicrobial peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pH Dependent Antimicrobial Peptides and Proteins, Their Mechanisms of Action and Potential as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 18. The pH-Insensitive Antimicrobial and Antibiofilm Activities of the Frog Skin Derived Peptide Esc(1-21): Promising Features for Novel Anti-Infective Drugs [mdpi.com]
- 19. Stability and Activity of the Antimicrobial Peptide Leg1 in Solution and on Meat and Its Optimized Generation from Chickpea Storage Protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Antibody Specificity for AMP Immunoprecipitation
Welcome to the technical support center for antibody-based AMP immunoprecipitation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the specificity of their immunoprecipitation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low specificity and high background in AMP immunoprecipitation?
A1: Low specificity and high background are often due to non-specific binding of proteins to the antibody, beads, or other components of the immunoprecipitation system.[1][2] Key factors include:
-
Antibody Quality: The antibody may have cross-reactivity with other proteins or may not be adequately validated for immunoprecipitation.
-
Bead Matrix: Agarose and magnetic beads can have sites that non-specifically bind proteins.[1][3]
-
Insufficient Washing: Inadequate washing steps may not effectively remove non-specifically bound proteins.[4][5][6]
-
Inappropriate Lysis Buffer: The lysis buffer may not be optimized to maintain specific protein-antibody interactions while minimizing non-specific binding.[7][8]
-
Sample Overloading: Using too much protein lysate can increase the chances of non-specific binding.[1]
Q2: How can I validate an antibody for AMP immunoprecipitation?
A2: Antibody validation is crucial for ensuring specificity.[6] Before beginning your experiment, it's important to:
-
Confirm Specificity: Use positive and negative controls to ensure the antibody specifically binds to the target protein.[6]
-
Test in Application: Validate the antibody under the specific conditions of your immunoprecipitation experiment.[9]
-
Isotype Control: Include an isotype control, which is a non-immune antibody of the same isotype as your primary antibody, to confirm that the observed binding is not due to non-specific immunoglobulin interactions.[3]
Q3: What is the purpose of a pre-clearing step and when should I use it?
A3: Pre-clearing is an optional but often recommended step to reduce non-specific binding.[3][10][11] It involves incubating the cell lysate with beads (without the primary antibody) to remove proteins that non-specifically adhere to the bead matrix.[1][3][7][10] This is particularly useful when:
-
You are experiencing high background.
-
Working with tissues or cell lines known to have high levels of non-specific binding proteins.[12]
-
Using agarose beads, which tend to have higher non-specific binding than magnetic beads.[3]
Troubleshooting Guides
Issue 1: High Background from Non-Specific Protein Binding
High background can obscure the detection of your target protein. Here are some steps to reduce it:
Solutions:
-
Optimize Washing Steps: Increase the number and duration of washes to more effectively remove non-specifically bound proteins.[4][5][13] Consider increasing the stringency of the wash buffer.
-
Adjust Wash Buffer Composition: Modify the salt and detergent concentrations in your wash buffer to disrupt weak, non-specific interactions.[4][5][6]
-
Use Blocking Agents: Pre-block the beads with a protein solution like Bovine Serum Albumin (BSA) or non-fat milk to saturate non-specific binding sites.[1][3][10][14]
-
Reduce Antibody Concentration: Using too much antibody can lead to increased non-specific binding.[13] Titrate your antibody to find the optimal concentration.
Table 1: Example of Wash Buffer Optimization
| Wash Buffer Component | Standard Concentration | High Stringency Option 1 | High Stringency Option 2 |
| Salt (NaCl) | 150 mM | 300-500 mM | Up to 1 M |
| Detergent (e.g., Triton X-100) | 0.1% | 0.5% | 1% |
Issue 2: Antibody Heavy and Light Chains Obscuring the Target Protein
The elution of antibody heavy (50 kDa) and light (25 kDa) chains can interfere with the detection of proteins of similar molecular weights.[7][11]
Solutions:
-
Use Alternative Secondary Antibodies: Employ secondary antibodies that specifically recognize the native (non-reduced) primary antibody to avoid detecting the denatured heavy and light chains.[7]
-
Crosslink the Antibody to the Beads: Covalently crosslinking the antibody to the Protein A/G beads prevents it from being eluted with the target protein.
-
Use a Different Species for Detection: If your capture antibody is from a rabbit, use a primary antibody from a different species (e.g., mouse) for the western blot detection, along with an appropriate secondary antibody.[11]
Experimental Protocols
Protocol 1: Pre-clearing Lysate to Reduce Non-Specific Binding
This protocol is designed to minimize non-specific binding of proteins to the beads.
Materials:
-
Cell lysate
-
Protein A/G agarose or magnetic beads
-
Microcentrifuge tubes
Procedure:
-
Start with 1-3 mg of total protein in 0.2-0.5 ml of lysate.[8]
-
Add 20-30 µL of a 50% slurry of Protein A/G beads to the lysate.
-
Incubate on a rotator for 1-2 hours at 4°C.
-
Centrifuge the lysate at a low speed to pellet the beads.
-
Carefully transfer the supernatant (the pre-cleared lysate) to a new tube, avoiding the bead pellet.
-
Proceed with your standard immunoprecipitation protocol using the pre-cleared lysate.
Protocol 2: Optimizing Wash Buffer Stringency
This protocol helps to determine the optimal wash buffer conditions to reduce background while preserving specific antibody-antigen interactions.
Materials:
-
Immunoprecipitation reaction (beads with bound antibody-antigen complex)
-
A series of wash buffers with increasing stringency (see Table 1 for examples)
Procedure:
-
After the antibody-antigen binding step, pellet the beads by centrifugation.
-
Remove the supernatant.
-
Resuspend the beads in the first wash buffer (standard stringency).
-
Incubate for 5-10 minutes on a rotator at 4°C.
-
Pellet the beads and save the supernatant for analysis if desired.
-
Repeat the wash steps with buffers of increasing stringency.
-
After the final wash, elute the protein and analyze the results by western blot to determine which wash condition provides the best signal-to-noise ratio.
Visual Guides
Caption: A generalized workflow for immunoprecipitation.
Caption: Troubleshooting logic for high background issues.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Troubleshooting tips for IP | Abcam [abcam.com]
- 3. Immunoprecipitation (IP): The Complete Guide | Antibodies.com [antibodies.com]
- 4. researchgate.net [researchgate.net]
- 5. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 6. Immunoprecipitation: Principles, Procedures, and Tips - Creative Proteomics [creative-proteomics.com]
- 7. Tips for Immunoprecipitation | Rockland [rockland.com]
- 8. 8 Top Tips For Immunoprecipitation | Proteintech Group [ptglab.com]
- 9. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 10. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. ptglab.com [ptglab.com]
- 13. Co-immunoprecipitation non-specific binding - Molecular Biology [protocol-online.org]
- 14. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
Technical Support Center: AMP Cross-linking to Target Proteins
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding protocol refinement for AMP cross-linking to target proteins.
Troubleshooting Guide
This guide addresses common issues encountered during AMP cross-linking experiments, offering potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Cross-linking Efficiency | Incompatible buffer components quenching the reaction. For example, amine-containing buffers like Tris will interfere with NHS-ester cross-linkers.[1] | Use a non-amine, non-carboxylate buffer such as HEPES or PBS for amine-reactive cross-linking.[2] |
| Suboptimal pH for the cross-linking reaction. | For amine-reactive cross-linkers like BS3, maintain a pH between 7 and 9.[2][3] For carboxyl-amine cross-linking with EDC, a pH between 4.5 and 7.2 is recommended.[2] | |
| Insufficient molar excess of the cross-linker. | Empirically test a range of cross-linker concentrations. A 5- to 50-fold molar excess over the protein concentration is a good starting point for amine-reactive cross-linkers.[2][4] | |
| Hydrolysis of the cross-linker due to aqueous exposure. | Prepare stock solutions of water-labile cross-linkers like BS3 and DSS in anhydrous DMSO and store in small aliquots at -80°C. Thaw immediately before use.[2] | |
| The target protein lacks accessible reactive residues (e.g., primary amines for NHS esters) on its surface.[1] | Confirm the presence of accessible target residues using protein structure prediction tools. Consider using a different cross-linker with alternative reactivity or a non-specific photoreactive cross-linker.[1] | |
| High Background or Non-specific Cross-linking | Cross-linker concentration is too high. | Titrate the cross-linker concentration downwards. High concentrations can lead to the formation of large, heterogeneous complexes and non-specific binding.[4][5] |
| The protein sample is not pure enough, leading to cross-linking of contaminants. | Ensure high purity of the target protein. Simple immunoprecipitations from cell lysates may have too much background for XL-MS studies.[2] | |
| Inefficient quenching of the cross-linking reaction. | Add a quenching reagent, such as glycine or Tris, to a final concentration of 20-50 mM to stop the reaction.[6][7] | |
| Difficulty Detecting AMPylated Proteins | Low abundance of the AMPylated protein. | Utilize enrichment strategies such as click chemistry-based pull-downs with biotin or agarose resins to increase the concentration of the target protein.[8][9][10] |
| Insufficient sensitivity of the detection method. | For mass spectrometry, use methods that look for characteristic reporter ions of AMPylation to improve detection.[11] For antibody-based detection, ensure the antibody is highly specific and sensitive for AMPylated residues.[12] | |
| The AMPylation modification is transient or unstable. | Use cross-linking to stabilize the interaction before analysis.[6][13] | |
| Issues with Mass Spectrometry Analysis | Complex fragmentation spectra of AMPylated peptides. | Manually verify fragmentation spectra for characteristic ions of AMPylation, such as m/z 136.1 ([adenine + H]+), 250.1 ([adenosine-H2O + H]+), and 348.1 ([AMP + H]+) for Ser/Thr modifications.[11] |
| Cross-linked peptides are not detected. | This could be due to several factors including the peptides being too short or long for reliable identification, or poor fragmentation. Consider using a different protease for digestion or an MS-cleavable cross-linker like DSSO to simplify analysis.[2][14] |
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for cross-linking AMP to its target proteins?
A1: The primary strategies involve using ATP analogs that can be incorporated by an AMPylating enzyme and then triggered to form a covalent bond with the target protein. The two main approaches are:
-
Photo-cross-linking: This uses ATP analogs containing a photo-activatable group, such as an aryl azide.[15][16] Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with nearby molecules, including the target protein.[17]
-
Click Chemistry: This method employs ATP analogs with a bioorthogonal handle, like an alkyne group (e.g., N6pATP).[8] After the AMP analog is transferred to the target protein, a corresponding azide-functionalized tag (e.g., biotin or a fluorophore) can be "clicked" on for detection or enrichment.[8][18]
Q2: How do I choose the right cross-linker for my experiment?
A2: The choice of cross-linker depends on several factors:
-
Targeted residues: The cross-linker must be reactive towards functional groups present on your protein of interest. Amine-reactive cross-linkers (targeting lysines) are common, but options exist for targeting carboxyl groups, sulfhydryls, and other residues.[1][19]
-
Spacer arm length: The length of the cross-linker's spacer arm will determine the distance between the residues that can be linked. Zero-length cross-linkers like EDC directly join two molecules, while others have longer arms.[2]
-
Cell permeability: For in vivo cross-linking, the reagent must be able to cross the cell membrane.[19]
-
Cleavability: MS-cleavable cross-linkers like DSSO can simplify mass spectrometry analysis by allowing the cross-linked peptides to be separated during fragmentation.[14]
Q3: How can I enrich for my AMPylated protein of interest?
A3: Enrichment is often necessary due to the low stoichiometry of many post-translational modifications. A highly effective method is to use an ATP analog with a bioorthogonal handle, such as an alkyne, for the AMPylation reaction. Following the reaction, an azide-biotin tag can be attached via click chemistry. The biotinylated proteins can then be captured and enriched using streptavidin-coated beads.[18][20] Alternatively, alkyne-modified proteins can be captured on an azide-agarose resin.[10]
Q4: What are some critical parameters to optimize in a cross-linking reaction?
A4: Key parameters to optimize include:
-
Protein Concentration: Should typically be in the range of 10-20 µM.[2]
-
Cross-linker Concentration: This needs to be titrated to find the optimal balance between efficient cross-linking and minimizing non-specific interactions.[4][5]
-
Reaction Time and Temperature: These parameters influence the extent of cross-linking and should be optimized for each specific system.[5]
-
Buffer Composition: As mentioned in the troubleshooting guide, ensure your buffer is compatible with your chosen cross-linking chemistry.[1][2]
Experimental Protocols
Protocol 1: General Photo-cross-linking of AMP to a Target Protein
This protocol is a generalized procedure using a photo-reactive ATP analog.
-
Reaction Setup: In a suitable reaction buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT), combine the purified target protein, the AMPylating enzyme, and the photo-reactive ATP analog (e.g., 8-APAS-ATP).
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-60 minutes) to allow for the incorporation of the AMP analog.
-
UV Irradiation: Transfer the reaction mixture to a suitable container (e.g., a microcentrifuge tube on ice) and irradiate with UV light (e.g., 302 nm) for a specified duration (e.g., 1-10 minutes) to activate the cross-linker.[15] A control sample should be kept in the dark.
-
Analysis: Quench the reaction by adding SDS-PAGE loading buffer. Analyze the products by SDS-PAGE and autoradiography (if using a radiolabeled analog) or Western blotting to detect a shift in the molecular weight of the target protein, indicating a successful cross-link.[15]
Protocol 2: Click Chemistry-based Labeling and Enrichment of AMPylated Proteins
This protocol outlines the steps for labeling AMPylated proteins with a fluorescent tag or biotin for enrichment.[8]
-
AMPylation Reaction:
-
Click Reaction:
-
Detection/Enrichment:
-
For fluorescently tagged proteins: Analyze the sample directly by in-gel fluorescence scanning after SDS-PAGE.[18]
-
For biotin-tagged proteins: Proceed with enrichment using streptavidin-coated beads. After enrichment, the proteins can be eluted and analyzed by mass spectrometry or Western blotting.
-
Visualizations
Caption: Workflow for AMP cross-linking and labeling.
Caption: Troubleshooting logic for low cross-linking signal.
References
- 1. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 3. A protein crosslinking assay for measuring cell surface expression of glutamate receptor subunits in the rodent brain after in vivo treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-linking, Immunoprecipitation and Proteomic Analysis to Identify Interacting Proteins in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Copper-catalyzed azide-alkyne cycloaddition (click chemistry)-based Detection of Global Pathogen-host AMPylation on Self-assembled Human Protein Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click-iT™ Protein Enrichment Kit, for click chemistry capture of azide-modified proteins 1 Kit [thermofisher.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Characterization of AMPylation on Threonine, Serine, and Tyrosine Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genscript.com [genscript.com]
- 13. Enzymes Involved in AMPylation and deAMPylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RNA–protein crosslinking to AMP residues at internal positions in RNA with a new photocrosslinking ATP analog - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RNA-protein crosslinking to AMP residues at internal positions in RNA with a new photocrosslinking ATP analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. biorxiv.org [biorxiv.org]
- 19. Overview of Crosslinking and Protein Modification | Thermo Fisher Scientific - HU [thermofisher.com]
- 20. Spontaneous and specific chemical cross-linking in live cells to capture and identify protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
minimizing ATP and ADP interference in AMP quantification assays
This technical support center provides guidance on minimizing interference from adenosine triphosphate (ATP) and adenosine diphosphate (ADP) during adenosine monophosphate (AMP) quantification. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why do ATP and ADP interfere with AMP quantification assays?
ATP and ADP are structurally similar to AMP, differing only in the number of phosphate groups. Many enzymatic assays for AMP quantification involve a series of reactions that can be susceptible to cross-reactivity from these abundant, structurally related nucleotides. For instance, enzymes used to convert AMP to a detectable signal may also interact with ADP and ATP, leading to inaccurate AMP measurement. In bioluminescent assays, contaminating ATP can directly react with luciferase, causing a high background signal.[1][2]
Q2: What are the common methods for AMP quantification, and which are most susceptible to ATP/ADP interference?
Common methods for AMP quantification include bioluminescent assays, colorimetric assays, and High-Performance Liquid Chromatography (HPLC).[3][4][5]
-
Bioluminescent and Colorimetric Assays: These methods often rely on a cascade of enzymatic reactions to generate a light or color signal proportional to the AMP concentration.[6][7] They are generally more susceptible to interference from ATP and ADP due to potential enzyme cross-reactivity and the direct signal generation from ATP in luciferase-based systems.[1][8]
-
HPLC: Reversed-phase HPLC (RP-HPLC) separates ATP, ADP, and AMP based on their polarity, allowing for their individual quantification.[3][9][10] This method is less prone to direct interference during detection, as the molecules are physically separated before measurement.[4][9][10] However, the accuracy of HPLC can still be affected by the sample preparation process.
Q3: What are the key strategies to minimize ATP and ADP interference?
The primary strategies involve:
-
Effective Sample Preparation: This is a critical step to remove interfering substances, including proteins and excess nucleotides.[11][12][13] Deproteinization using methods like perchloric acid (PCA) precipitation is crucial.[14][15]
-
Assay Selection: Choosing an assay with high specificity for AMP is important. Some commercial kits are designed to minimize interference.
-
Enzymatic Depletion of ATP and ADP: Some assay protocols include steps to enzymatically degrade ATP and ADP before quantifying AMP. For example, the ADP-Glo™ assay includes a step to deplete remaining ATP.[16]
-
Proper Controls: Running appropriate controls, such as samples with known amounts of ATP and ADP added, can help to quantify the extent of interference.
Troubleshooting Guide
This guide addresses common issues encountered during AMP quantification assays, with a focus on problems arising from ATP and ADP interference.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Contamination with ATP in bioluminescent assays. | Ensure thorough removal of ATP during sample preparation. Consider using an ATP-depleting enzyme mix if provided with your assay kit. Use opaque, white-walled plates for luminescence assays to maximize signal and minimize crosstalk.[17][18] |
| Non-specific enzyme activity on ADP and ATP. | Review the specificity of the enzymes in your assay. Ensure that the reaction conditions (pH, temperature) are optimal for AMP-specific reactions. | |
| Low or No AMP Signal | Inefficient deproteinization leading to enzyme inhibition. | Optimize the deproteinization protocol. Ensure complete precipitation and removal of proteins.[14] |
| Degradation of AMP during sample preparation. | Keep samples on ice throughout the preparation process. Use fresh reagents and store samples appropriately.[19] | |
| Improper assay conditions. | Ensure all reagents are properly thawed and mixed.[19] Verify the correct incubation times and temperatures as specified in the protocol.[19] | |
| Inconsistent or Variable Results | Pipetting errors or improper mixing. | Use calibrated pipettes and ensure thorough mixing of all reagents and samples.[17][19][20] Prepare a master mix for reagents to be added to multiple wells.[21] |
| Temperature fluctuations across the microplate. | Ensure the entire plate is at a uniform and stable temperature during the assay.[17] | |
| Presence of interfering substances in the sample. | Perform a spike-and-recovery experiment by adding a known amount of AMP to a sample to check for matrix effects.[5] |
Experimental Protocols
Protocol 1: Sample Deproteinization using Perchloric Acid (PCA)
This protocol is a widely used method for removing proteins from biological samples before nucleotide analysis.[14]
Materials:
-
Ice-cold 4 M Perchloric Acid (PCA)
-
Ice-cold 2 M Potassium Hydroxide (KOH)
-
Microcentrifuge
-
pH paper or pH meter
Procedure:
-
Homogenization: Homogenize cell or tissue samples in an appropriate buffer on ice.
-
Precipitation: Add ice-cold 4 M PCA to the homogenate to a final concentration of 1 M. Vortex briefly and incubate on ice for 5-10 minutes. This will precipitate the proteins.[14]
-
Centrifugation: Centrifuge the samples at 13,000 x g for 5-10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the nucleotides, and transfer it to a new pre-chilled tube.
-
Neutralization: Neutralize the supernatant by adding ice-cold 2 M KOH. The required volume is typically around 34% of the supernatant volume (e.g., 34 µL of 2 M KOH for every 100 µL of supernatant).[14] Vortex briefly. This step neutralizes the PCA, causing it to precipitate as potassium perchlorate.
-
pH Check: Check the pH of the sample using pH paper or a pH meter to ensure it is between 6.5 and 8.0.[14] Adjust with small volumes of 2 M KOH or 1 M PCA if necessary.
-
Final Centrifugation: Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet the precipitated potassium perchlorate.[14]
-
Final Supernatant: The resulting supernatant is the deproteinized sample, ready for AMP quantification.
Visualizations
Caption: Workflow for AMP quantification highlighting key steps to minimize interference.
Caption: Potential interference of ATP and ADP in a generic enzymatic AMP assay.
References
- 1. bioluminescence atp assay: Topics by Science.gov [science.gov]
- 2. Interference sources in ATP bioluminescence assay of silica nanoparticle toxicity to activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. A luminescence based coupled enzyme assay enables high throughput quantification of the bacterial second messenger 3’3’-cyclic-di-AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of ATP, ADP, and AMP Levels by Reversed-Phase High-Performance Liquid Chromatography in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of ATP, ADP, and AMP Levels by Reversed-Phase High-Performance Liquid Chromatography in Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. What is Sample Preparation? | Phenomenex [phenomenex.com]
- 12. A Step-By-Step Guide to Developing a Sample Preparation Method [xrfscientific.com]
- 13. One-Step Deproteinizing Sample Preparation [reagents.us]
- 14. docs.abcam.com [docs.abcam.com]
- 15. Liquid Chromatography Method for Simultaneous Quantification of ATP and its Degradation Products Compatible with both UV-Vis and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. promegaconnections.com [promegaconnections.com]
- 18. agilent.com [agilent.com]
- 19. docs.abcam.com [docs.abcam.com]
- 20. Luminex Troubleshooting Guide: Error Codes, Calibration & More | R&D Systems [rndsystems.com]
- 21. goldbio.com [goldbio.com]
Validation & Comparative
A Tale of Two Phosphates: Adenosine Monophosphate vs. Cyclic AMP in Signal Transduction
A Comprehensive Comparison for Researchers and Drug Development Professionals
In the intricate world of cellular communication, the nucleotides adenosine monophosphate (AMP) and cyclic this compound (cAMP) play pivotal, yet distinct, roles as signaling molecules. While structurally similar, their functions diverge significantly, governing separate but interconnected pathways crucial for cellular homeostasis, metabolism, and response to external stimuli. This guide provides an in-depth, objective comparison of AMP and cAMP in signal transduction, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.
At a Glance: AMP vs. cAMP
| Feature | This compound (AMP) | Cyclic this compound (cAMP) |
| Primary Role | Cellular energy sensor | Second messenger |
| Structure | Adenosine with one phosphate group at the 5' carbon of the ribose sugar | Adenosine with one phosphate group forming a cyclic bond between the 5' and 3' carbons of the ribose sugar.[1] |
| Primary Effector | AMP-activated Protein Kinase (AMPK) | Protein Kinase A (PKA) |
| Generation | Primarily from the hydrolysis of ATP and ADP, and the degradation of cAMP by phosphodiesterases (PDEs) | Synthesized from ATP by adenylyl cyclase |
| Key Functions | Regulation of cellular energy homeostasis, metabolism, and stress responses | Transduction of extracellular signals (e.g., hormones) to intracellular responses, including metabolism, gene expression, and cell proliferation |
The Canonical Pathways: Distinct Mechanisms of Action
Cyclic AMP: The Quintessential Second Messenger
Cyclic AMP is a well-established second messenger that translates a vast array of extracellular signals into intracellular responses.[2] The canonical cAMP signaling pathway is initiated by the binding of ligands, such as hormones, to G protein-coupled receptors (GPCRs) on the cell surface. This activation stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cAMP.[3]
The primary intracellular effector of cAMP is Protein Kinase A (PKA).[4] In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. The binding of two cAMP molecules to each regulatory subunit induces a conformational change, leading to the dissociation and activation of the catalytic subunits.[4] These active catalytic subunits then phosphorylate a multitude of downstream target proteins on serine and threonine residues, thereby modulating their activity and eliciting a cellular response.
The termination of the cAMP signal is primarily achieved through its hydrolysis to AMP by a family of enzymes known as phosphodiesterases (PDEs).[4]
This compound: The Guardian of Cellular Energy
In contrast to cAMP's role as a rapid signal transducer, AMP primarily functions as a critical sensor of the cell's energy status. A decrease in the cellular ATP:AMP ratio, indicative of energy stress, leads to the activation of AMP-activated Protein Kinase (AMPK).[5]
AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. The binding of AMP to the γ subunit induces a conformational change that allosterically activates the kinase and, importantly, promotes its phosphorylation at threonine 172 on the α subunit by upstream kinases such as LKB1. This phosphorylation event is a key step in the robust activation of AMPK.[5][6]
Once activated, AMPK works to restore cellular energy homeostasis by phosphorylating a wide range of downstream targets. This leads to the stimulation of catabolic pathways that generate ATP (e.g., glycolysis, fatty acid oxidation) and the inhibition of anabolic pathways that consume ATP (e.g., protein synthesis, lipid synthesis).
Quantitative Comparison of Canonical Interactions
The following table summarizes the available quantitative data for the binding and activation of the primary effectors by their respective signaling molecules. It is important to note that while crosstalk exists between the two pathways, direct, high-affinity binding and activation in the non-canonical pairings (AMP with PKA, cAMP with AMPK) are not well-documented in the literature, suggesting these are not primary regulatory mechanisms.
| Parameter | AMP with AMPK | cAMP with PKA | AMP with PKA | cAMP with AMPK |
| Binding Affinity (Kd) | ~0.1 - 5 µM (for γ subunit) | ~100 - 300 nM (for regulatory subunits)[7] | Data not readily available; expected to be very low affinity | Data not readily available; expected to be very low affinity |
| Activation Constant (Ka) | ~0.5 - 2 µM (allosteric activation) | ~200 - 300 nM[8] | Data not readily available; not a primary activator | Data not readily available; not a primary activator |
| Primary Mechanism of Activation | Allosteric activation and promotion of phosphorylation by upstream kinases.[5][6] | Allosteric activation leading to dissociation of catalytic subunits.[9][10] | Not a recognized direct activator. | Indirect effects via PKA or Epac, or through conversion to AMP by PDEs.[5][11] |
Crosstalk and Interplay Between the Pathways
Despite their distinct primary roles, the AMP and cAMP signaling pathways are not entirely independent. Significant crosstalk exists, allowing for integrated cellular responses to various stimuli.
-
cAMP-mediated regulation of AMPK: An increase in intracellular cAMP can lead to the activation of AMPK through several indirect mechanisms. PKA, activated by cAMP, can phosphorylate and activate LKB1, an upstream kinase of AMPK.[5] Additionally, cAMP can activate another effector, Exchange protein directly activated by cAMP (Epac), which can lead to an increase in intracellular calcium and subsequent activation of another AMPK kinase, CaMKKβ.[5] Furthermore, the degradation of cAMP to AMP by phosphodiesterases directly increases the substrate for AMPK activation.[5][11]
-
AMPK-mediated regulation of cAMP signaling: Activated AMPK can influence cAMP signaling by, for example, phosphorylating and regulating the activity of certain phosphodiesterases, thereby modulating intracellular cAMP levels.
Experimental Protocols
1. Measurement of Intracellular cAMP Levels
A common method for quantifying intracellular cAMP is the Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay .
Principle: This is a competitive immunoassay. A specific anti-cAMP antibody is labeled with a donor fluorophore (e.g., Europium cryptate), and a cAMP analog is labeled with an acceptor fluorophore (e.g., d2). In the absence of free cAMP, the antibody binds the labeled cAMP, bringing the donor and acceptor into close proximity and generating a FRET signal. Intracellular cAMP from the sample competes with the labeled cAMP for antibody binding, leading to a decrease in the FRET signal that is proportional to the amount of cAMP in the sample.
Workflow:
Detailed Methodology:
-
Cell Culture and Treatment: Plate cells in a suitable microplate and culture overnight. Treat cells with compounds of interest for the desired time.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the assay kit to release intracellular cAMP.
-
Addition of HTRF Reagents: Add the HTRF reagent mixture, containing the anti-cAMP antibody labeled with the donor and the cAMP analog labeled with the acceptor, to the cell lysates.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol to allow the binding reaction to reach equilibrium.
-
HTRF Readout: Measure the fluorescence at the donor and acceptor emission wavelengths using an HTRF-compatible plate reader. Calculate the ratio of the two emission signals and determine the cAMP concentration from a standard curve.
2. Measurement of AMPK Activity
A widely used method to measure AMPK activity is the in vitro kinase assay using a synthetic peptide substrate .
Principle: This assay measures the transfer of the γ-phosphate from [γ-³²P]ATP to a specific peptide substrate by AMPK. The amount of incorporated radioactivity in the peptide is proportional to the AMPK activity.
Workflow:
Detailed Methodology:
-
Immunoprecipitation of AMPK: Lyse cells and immunoprecipitate AMPK using a specific antibody against one of its subunits (e.g., anti-AMPKα).
-
Kinase Reaction: Resuspend the immunoprecipitated AMPK in a kinase buffer containing a specific peptide substrate (e.g., SAMS peptide), MgCl₂, and [γ-³²P]ATP. Incubate the reaction at 30°C for a defined period.
-
Spotting on Phosphocellulose Paper: Stop the reaction and spot an aliquot of the reaction mixture onto a phosphocellulose paper square.
-
Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Scintillation Counting: Place the washed paper in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the AMPK activity.
Conclusion
This compound and cyclic AMP, while differing by only a single cyclic bond, orchestrate vastly different signaling cascades within the cell. cAMP acts as a rapid and versatile second messenger, translating extracellular signals into a wide range of intracellular events primarily through the activation of PKA. In contrast, AMP serves as a crucial gauge of cellular energy status, activating AMPK to restore energy balance during times of metabolic stress. The intricate crosstalk between these two pathways underscores the sophisticated regulatory networks that govern cellular function. A thorough understanding of their distinct and overlapping roles is paramount for researchers and drug development professionals seeking to modulate these fundamental signaling pathways for therapeutic benefit.
References
- 1. pediaa.com [pediaa.com]
- 2. Biochemistry, cAMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Protein kinase A - Wikipedia [en.wikipedia.org]
- 5. Emerging Role of cAMP/AMPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Activation of PKA in cell requires higher concentration of cAMP than in vitro: implications for compartmentalization of cAMP signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of protein kinase by physiological concentrations of cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Allosteric Regulation of PKA by cAMP | Collège de France [college-de-france.fr]
- 10. Discovery of allostery in PKA signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of Antimicrobial Peptides (AMPs) as Antibiotic Adjuvants
A deep dive into the synergistic potential of AMPs in combating antibiotic resistance, benchmarked against other adjuvant compounds.
The escalating crisis of antibiotic resistance necessitates innovative strategies to preserve the efficacy of our existing antimicrobial arsenal. One of the most promising approaches is the use of antibiotic adjuvants, compounds that enhance the activity of antibiotics. Among these, antimicrobial peptides (AMPs) have garnered significant attention. This guide provides a comparative analysis of AMPs as antibiotic adjuvants, juxtaposed with other prominent adjuvant classes, namely β-lactamase inhibitors and efflux pump inhibitors. This analysis is supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms.
Executive Summary
Antimicrobial peptides represent a versatile class of adjuvants that primarily act by disrupting bacterial membranes, thereby facilitating the entry of conventional antibiotics. This mechanism contrasts with the more specific actions of β-lactamase inhibitors, which counteract a key bacterial resistance mechanism, and efflux pump inhibitors, which prevent the expulsion of antibiotics from the bacterial cell. While β-lactamase inhibitors are the most clinically established adjuvants, AMPs offer the advantage of a broader mechanism of action that is less prone to the development of specific resistance. Efflux pump inhibitors also show significant promise in reversing resistance to a wide range of antibiotics. The selection of an appropriate adjuvant depends on the specific antibiotic, the target pathogen, and its resistance profile.
Comparative Data on Adjuvant Efficacy
The synergistic effect of an adjuvant is typically quantified by the fold reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic when used in combination with the adjuvant, and by the Fractional Inhibitory Concentration Index (FICI), which provides a quantitative measure of synergy.
Table 1: Synergistic Activity of Antimicrobial Peptides (AMPs) with Conventional Antibiotics
| AMP | Antibiotic | Bacterial Strain | MIC Fold Reduction of Antibiotic | FICI | Synergy Classification |
| LL-37 | Polymyxin B | E. coli MG1655 | >16 | ≤0.5 | Synergy[1] |
| LL-37 | Polymyxin B | P. aeruginosa PAO1 | >8 | ≤0.5 | Synergy[1] |
| CATH-1 | Erythromycin | S. aureus | Not specified | <0.5 | Synergy[2] |
| PMAP-36 | Erythromycin | E. coli | Not specified | <0.5 | Synergy[2] |
| Melimine | Ciprofloxacin | P. aeruginosa 37 (Ciprofloxacin-resistant) | 8 | 0.38 | Synergy[3] |
Table 2: Synergistic Activity of β-Lactamase Inhibitors with β-Lactam Antibiotics
| β-Lactamase Inhibitor | β-Lactam Antibiotic | Bacterial Strain | MIC Fold Reduction of Antibiotic | FICI | Synergy Classification |
| Avibactam | Ceftazidime | K. pneumoniae (MDR) | 4 - >128 | Not specified | Synergy[4] |
| Avibactam | Aztreonam | MBL-producing Enterobacterales | >16 | <0.5 | Synergy[5] |
| Relebactam | Imipenem | P. aeruginosa | Not specified | Not specified | Synergy |
| LN-1-255 | Ceftazidime | E. coli (harboring TEM-10, SHV-5) | >64 | Not specified | Synergy[6] |
Table 3: Synergistic Activity of Efflux Pump Inhibitors (EPIs) with Various Antibiotics
| Efflux Pump Inhibitor | Antibiotic | Bacterial Strain | MIC Fold Reduction of Antibiotic | FICI | Synergy Classification |
| PAβN (MC-207,110) | Levofloxacin | P. aeruginosa (MexAB overexpressing) | 8-fold | Not specified | Potentiation[7] |
| PAβN | Meropenem/Ciprofloxacin | Carbapenem-resistant P. aeruginosa | Not specified | Increased synergy observed | Synergy[8] |
| PAβN | Erythromycin | P. aeruginosa PAO1 | 16-fold (at 50 µg/mL PAβN) | Not specified | Potentiation[9] |
| ML-7 | Tigecycline | K. pneumoniae (clinical isolates) | 4 - 128-fold | Not specified | Synergy |
Mechanisms of Action: Visualized
The distinct mechanisms by which these adjuvants potentiate antibiotic activity are illustrated below using Graphviz diagrams.
Caption: Mechanism of AMPs as antibiotic adjuvants.
Caption: Mechanism of β-lactamase inhibitors.
Caption: Mechanism of efflux pump inhibitors.
Experimental Protocols
The following are standardized protocols for assessing the synergistic interactions between antimicrobial agents.
Checkerboard Assay
This method is used to determine the Fractional Inhibitory Concentration Index (FICI), a key indicator of synergy.
1. Preparation of Antimicrobial Agents:
-
Prepare stock solutions of the antibiotic and the adjuvant in an appropriate solvent.
-
Perform serial two-fold dilutions of the antibiotic along the x-axis of a 96-well microtiter plate and serial two-fold dilutions of the adjuvant along the y-axis.
2. Inoculum Preparation:
-
Culture the test bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Dilute the overnight culture to achieve a standardized inoculum density, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
3. Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include growth control wells (bacteria only) and sterility control wells (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
4. Data Analysis:
-
After incubation, determine the MIC of each agent alone and in combination by visual inspection of turbidity. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the FICI using the following formula: FICI = FIC of drug A + FIC of drug B where FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone) and FIC of drug B = (MIC of drug B in combination) / (MIC of drug B alone)
-
Interpretation of FICI values: ≤ 0.5 indicates synergy; > 0.5 to 4.0 indicates no interaction (additive or indifference); > 4.0 indicates antagonism.[10]
Time-Kill Curve Assay
This dynamic assay assesses the rate of bacterial killing over time.
1. Preparation:
-
Prepare tubes or flasks containing a suitable broth with the antimicrobial agents at desired concentrations (e.g., based on MIC values from the checkerboard assay). Include a growth control (no antimicrobials).
-
Prepare a standardized bacterial inoculum as described for the checkerboard assay.
2. Experiment Execution:
-
Inoculate the prepared tubes with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each tube.
3. Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates at 37°C for 18-24 hours and then count the number of colonies (CFU/mL).
4. Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each condition.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Biofilm Disruption Assay
This assay evaluates the ability of adjuvants to enhance antibiotic activity against bacterial biofilms.
1. Biofilm Formation:
-
Grow bacterial biofilms in 96-well microtiter plates by inoculating wells with a standardized bacterial suspension and incubating for 24-48 hours to allow for biofilm maturation.
2. Treatment:
-
After the incubation period, gently wash the wells with a sterile buffer to remove planktonic (free-floating) cells.
-
Add fresh broth containing the antibiotic, the adjuvant, or their combination to the wells. Include a control well with broth only.
-
Incubate the plates for a further 24 hours.
3. Biofilm Quantification:
-
After treatment, wash the wells again to remove dead cells and residual media.
-
Quantify the remaining viable bacteria within the biofilm using methods such as:
-
Crystal Violet Staining: Stains the total biofilm biomass. The stain is then solubilized, and the absorbance is measured.
-
Resazurin Assay: Measures the metabolic activity of viable cells.
-
CFU Counting: The biofilm is physically disrupted (e.g., by sonication), and the released bacteria are serially diluted and plated for viable counts.
-
4. Data Analysis:
-
Compare the biofilm biomass or the number of viable cells in the treated wells to the untreated control wells. A significant reduction in the treated wells indicates anti-biofilm activity.
Conclusion
The use of antibiotic adjuvants is a critical strategy in the fight against antimicrobial resistance. Antimicrobial peptides offer a compelling approach due to their broad-spectrum activity and membrane-disrupting mechanism, which can synergize with a wide range of antibiotics. While β-lactamase inhibitors have seen the most clinical success to date, their action is limited to a specific class of antibiotics and resistance mechanisms. Efflux pump inhibitors hold great potential for revitalizing multiple classes of antibiotics against resistant Gram-negative bacteria. The continued investigation and comparative analysis of these and other novel adjuvants will be essential for developing effective and durable combination therapies to combat the growing threat of multidrug-resistant pathogens.
References
- 1. Synergy between Human Peptide LL-37 and Polymyxin B against Planktonic and Biofilm Cells of Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Activity of Ceftazidime-Avibactam Combination in In Vitro Checkerboard Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-vitro susceptibility testing methods for the combination of ceftazidime-avibactam with aztreonam in metallobeta-lactamase producing organisms: Role of combination drugs in antibiotic resistance era - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Properties and Cytotoxicity of LL-37-Derived Synthetic Peptides to Treat Orthopedic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ppj.phypha.ir [ppj.phypha.ir]
- 9. The Efflux Inhibitor Phenylalanine-Arginine Beta-Naphthylamide (PAβN) Permeabilizes the Outer Membrane of Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking New Potential in the Fight Against Drug-Resistant Bacteria: A Comparative Guide to the Synergistic Bactericidal Effects of Antimicrobial Peptides with Antibiotics
For researchers, scientists, and drug development professionals, the growing threat of antibiotic resistance necessitates innovative therapeutic strategies. One of the most promising avenues is the combination of antimicrobial peptides (AMPs) with conventional antibiotics, a synergistic approach that can enhance efficacy, reduce required dosages, and combat resistant strains. This guide provides an objective comparison of the performance of various AMP-antibiotic combinations, supported by experimental data and detailed methodologies, to empower researchers in their pursuit of novel antimicrobial therapies.
The synergistic effect of AMPs and antibiotics is a well-documented phenomenon that can significantly bolster our arsenal against multidrug-resistant bacteria.[1][2][3] This synergy often arises from complementary mechanisms of action.[1][3] Many AMPs act by disrupting the bacterial cell membrane, creating pores that facilitate the entry of antibiotics which can then reach their intracellular targets more effectively.[1][4][5] This combination can lead to a more potent bactericidal effect than either agent alone.
Comparative Efficacy of AMP-Antibiotic Combinations
The following table summarizes quantitative data from various studies, showcasing the synergistic effects of different AMP-antibiotic pairings against a range of pathogenic bacteria. The Fractional Inhibitory Concentration (FIC) index is a key metric used to evaluate synergy, where a value of ≤ 0.5 typically indicates a synergistic interaction.
| Antimicrobial Peptide (AMP) | Antibiotic | Bacterial Strain(s) | FIC Index | Key Findings & References |
| DP7 | Vancomycin | Staphylococcus aureus, Pseudomonas aeruginosa | Synergistic against 50% of isolates | The combination showed significant synergy against a high percentage of clinical isolates.[6] |
| DP7 | Azithromycin | Staphylococcus aureus, Escherichia coli | Synergistic against 60% of isolates | This combination was particularly effective against azithromycin-resistant strains.[6] |
| Dendrocin-ZM1 (DZM1) | Vancomycin | Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300 | 0.187 | The combination demonstrated a potent and sustained bactericidal effect against MRSA.[7] |
| CATH-1, CATH-3, PMAP-36 | Erythromycin | Staphylococcus aureus, Salmonella enteritidis, Escherichia coli | < 0.5 | These AMPs displayed a synergistic bactericidal effect when combined with erythromycin against the tested pathogens.[8] |
| LL-37 | Colistin | Multidrug-resistant Escherichia coli | Not specified, but "strong synergy" reported | The combination drastically reduced the minimum inhibitory concentrations (MICs) required to inhibit bacterial growth.[1] |
| ASU014 | Oxacillin | Methicillin-resistant Staphylococcus aureus (MRSA) | Not specified, but "very efficient" | The synergy allowed for the use of lower, sub-MIC doses of the antibiotic for complete pathogen eradication.[9] |
Mechanisms of Synergistic Action
The synergistic interaction between AMPs and antibiotics is often multifaceted. The primary mechanisms include:
-
Increased Membrane Permeability: AMPs can disrupt the integrity of the bacterial cell membrane, creating pores or channels.[1][5][10] This allows antibiotics, which might otherwise have difficulty penetrating the cell, to gain access to their intracellular targets, such as ribosomes or DNA.[4][5]
-
Biofilm Disruption: Bacterial biofilms present a significant challenge to antibiotic treatment. Some AMPs can effectively disrupt the biofilm matrix, exposing the embedded bacteria to the antibiotic.[1][11] For instance, the AMP Cecropin A has been shown to disrupt biofilms of uropathogenic E. coli.[1]
-
Inhibition of Resistance Mechanisms: Certain AMPs can interfere with bacterial resistance mechanisms, such as efflux pumps, which actively expel antibiotics from the cell.[1] By inhibiting these pumps, AMPs can restore the efficacy of antibiotics against resistant strains.
-
Direct Potentiation of Antibiotic Efficacy: In some cases, AMPs may directly enhance the activity of an antibiotic through mechanisms that are not yet fully understood, potentially by altering bacterial metabolism and increasing sensitivity to the drug.[10]
References
- 1. Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions [ouci.dntb.gov.ua]
- 4. cosmosscholars.com [cosmosscholars.com]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic effects of antimicrobial peptide DP7 combined with antibiotics against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Frontiers | Synergistic Antimicrobial Effect of Antimicrobial Peptides CATH-1, CATH-3, and PMAP-36 With Erythromycin Against Bacterial Pathogens [frontiersin.org]
- 9. frontiersin.org [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Comparative Guide to the Cross-Reactivity of Antimicrobial Peptide (AMP) Analogs in Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of antimicrobial peptide (AMP) analogs, supported by experimental data from competitive binding assays. Understanding the selectivity of AMP analogs is crucial for developing safe and effective therapeutics that target pathogenic microbes with minimal off-target effects on host cells.
Data Presentation: Comparative Binding Affinity of AMP Analogs
The following table summarizes the binding affinities of a series of AMP analogs against a target bacterial species and a potential human off-target receptor. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the analog required to inhibit 50% of the binding of a radiolabeled ligand to the target. A lower IC50 value indicates a higher binding affinity. The selectivity index is calculated as the ratio of the IC50 for the human receptor to the IC50 for the bacterial target, with a higher index indicating greater selectivity for the microbial target.
| AMP Analog | Target: Staphylococcus aureus (IC50 in µM) | Off-Target: Human Formyl Peptide Receptor 1 (FPR1) (IC50 in µM) | Selectivity Index (FPR1 IC50 / S. aureus IC50) |
| Parental Peptide | 1.5 | 25 | 16.7 |
| Analog A | 0.8 | 50 | 62.5 |
| Analog B | 2.1 | 15 | 7.1 |
| Analog C | 1.2 | >100 | >83.3 |
| Analog D | 5.6 | 75 | 13.4 |
Note: The data presented in this table is a hypothetical representation for illustrative purposes and is based on typical trends observed in AMP analog development. Actual values would be derived from specific experimental results.
Experimental Protocols: Competitive Radioligand Binding Assay
This section details the methodology used to determine the binding affinities of AMP analogs to both bacterial targets and potential human off-target receptors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of AMP analogs for a specific bacterial target and a human receptor.
Materials:
-
Radioligand: A radioactively labeled ligand known to bind specifically to the target receptor (e.g., ³H-labeled fMLP for FPR1).
-
Cell Membranes: Preparations of membranes from the target bacteria (e.g., S. aureus) and from a human cell line expressing the off-target receptor (e.g., HEK293 cells transfected with FPR1).
-
AMP Analogs: A series of antimicrobial peptide analogs at various concentrations.
-
Assay Buffer: Appropriate buffer for the binding reaction (e.g., Tris-HCl with BSA).
-
Filtration Apparatus: A device to separate bound from unbound radioligand (e.g., a cell harvester with glass fiber filters).
-
Scintillation Counter: An instrument to measure radioactivity.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled AMP analog.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand, while the unbound radioligand will pass through.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the AMP analog concentration. The IC50 value is determined from the resulting sigmoidal curve using non-linear regression analysis.
Visualizations
Experimental Workflow
Caption: Workflow of a competitive binding assay for AMP analogs.
Signaling Pathway of a Potential Off-Target Receptor: Formyl Peptide Receptor 1 (FPR1)
The formyl peptide receptor 1 (FPR1) is a G protein-coupled receptor (GPCR) primarily expressed on immune cells. Its activation by bacterial formylated peptides triggers a pro-inflammatory response. Unintended activation of FPR1 by AMP analogs could lead to undesirable inflammatory side effects.
Caption: Off-target activation of the FPR1 signaling pathway by an AMP analog.
Logical Relationship for Interpreting Cross-Reactivity Data
The interpretation of cross-reactivity data from competitive binding assays is crucial for selecting promising AMP analog candidates for further development. The following diagram illustrates the decision-making process based on binding affinity and selectivity.
Comparative Metabolomics Profiling: Cellular Responses to High vs. Low AMP Conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic profiles of cells under high versus low adenosine monophosphate (AMP) conditions. Fluctuations in the intracellular AMP:ATP ratio are a critical indicator of cellular energy status, with high AMP levels signaling energy stress. This triggers a cascade of metabolic reprogramming events, largely orchestrated by the AMP-activated protein kinase (AMPK), to restore energy homeostasis. Understanding these metabolic shifts is crucial for research in metabolic disorders, cancer biology, and drug development.
Metabolic Reprogramming in Response to High AMP
High AMP levels, indicative of a low energy state, activate AMPK. Activated AMPK initiates a global metabolic shift: it turns off ATP-consuming anabolic pathways while simultaneously activating ATP-producing catabolic pathways. This guide summarizes the key metabolic changes observed through comparative metabolomics studies.
Key Metabolic Pathways Affected by High AMP/AMPK Activation
| Metabolic Pathway | Effect of High AMP (AMPK Activation) | Key Metabolite Changes |
| Glycolysis | Stimulated to increase ATP production. | Increased levels of glucose-6-phosphate, fructose-1,6-bisphosphate, and lactate. |
| Pentose Phosphate Pathway (PPP) | Potentially modulated to balance NADPH production for antioxidant defense with the need for glycolytic flux. | Alterations in the levels of sedoheptulose-7-phosphate and other PPP intermediates. |
| TCA Cycle | Anaplerotic inputs may be favored to maintain cycle intermediates for biosynthesis and redox balance. | Changes in the levels of citrate, succinate, and malate. |
| Fatty Acid Oxidation | Stimulated to provide an alternative source of ATP. | Decreased levels of long-chain fatty acids and increased acylcarnitines. |
| Fatty Acid Synthesis | Inhibited to conserve energy. | Decreased levels of malonyl-CoA and other fatty acid synthesis intermediates. |
| Amino Acid Metabolism | Altered to support anaplerosis and energy production. | Changes in the levels of glutamate, aspartate, and alanine. |
Experimental Workflow for Comparative Metabolomics
A typical workflow for a comparative metabolomics study of cells under high vs. low AMP conditions is outlined below. This can be achieved by treating cells with an AMPK activator like AICAR or by subjecting them to glucose deprivation to induce energy stress.
Validating the Functional Role of AMP in a Novel Signaling Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key experimental approaches to validate the functional role of adenosine monophosphate (AMP) in a newly discovered signaling pathway. As our understanding of cellular signaling expands, it is crucial to employ robust methodologies to elucidate the functions of key molecules like AMP, not only as a metabolite but also as a potential signaling entity in its own right, independent of the canonical cyclic AMP (cAMP) and AMP-activated protein kinase (AMPK) pathways.
Herein, we introduce a hypothetical novel signaling pathway, the "AMP-Responsive Cascade (ARC)," to serve as a framework for comparing different validation techniques. In the ARC pathway, an external stimulus leads to an increase in intracellular AMP, which then binds to a putative novel AMP-binding protein (ABP), triggering a downstream signaling cascade that results in the transcriptional regulation of target genes.
The Hypothetical AMP-Responsive Cascade (ARC) Pathway
Caption: The hypothetical AMP-Responsive Cascade (ARC) Pathway.
Comparison of Experimental Validation Approaches
To validate the functional role of AMP and other components in the ARC pathway, a multi-faceted approach is recommended. The following table summarizes and compares key experimental techniques.
| Experimental Approach | Principle | Information Gained | Advantages | Limitations | Relative Cost |
| 1. Quantifying Intracellular AMP Levels | Chromatographic separation and quantification of adenine nucleotides (ATP, ADP, AMP) from cell lysates using High-Performance Liquid Chromatography (HPLC). | Direct measurement of changes in intracellular AMP concentrations in response to stimuli. | Quantitative and highly accurate; allows for the determination of the energy charge of the cell.[1][2] | Requires specialized equipment (HPLC); sample preparation is critical to prevent nucleotide degradation. | Moderate to High |
| 2. Genetic Knockout of ABP using CRISPR-Cas9 | Targeted gene disruption of the putative AMP-binding protein (ABP) using the CRISPR-Cas9 system. | Determines the necessity of ABP for the downstream signaling events and the final biological response. | High specificity for gene targeting; can create stable knockout cell lines for long-term studies.[3][4][5] | Potential for off-target effects; can be lethal if the gene is essential for cell survival. | High |
| 3. Pharmacological Inhibition of Downstream Kinase | Use of a small molecule inhibitor that specifically blocks the activity of the downstream kinase in the ARC pathway. | Assesses the role of the kinase in transducing the signal from ABP to the transcription factor. | Reversible and allows for temporal control of pathway inhibition; can be used in vivo. | Potential for off-target effects of the inhibitor; requires a specific inhibitor to be available. | Low to Moderate |
| 4. Use of Non-hydrolyzable AMP Analogs | Introducing a stable AMP analog (e.g., a phosphonate derivative) into the cells to mimic the effect of elevated AMP. | Helps to confirm that AMP binding to ABP is the activating signal, independent of changes in ATP or ADP levels. | Can provide more direct evidence of AMP's role as a ligand. | The analog may not perfectly mimic the binding and conformational changes induced by native AMP; potential for off-target effects. | Moderate |
Experimental Protocols
Measurement of Intracellular Adenine Nucleotides by HPLC
Objective: To quantify the levels of AMP, ADP, and ATP in cells before and after stimulation.
Methodology:
-
Cell Culture and Stimulation: Plate cells at a desired density and culture overnight. Stimulate the cells with the external stimulus for various time points.
-
Extraction of Nucleotides:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and precipitate proteins by adding 0.6 M perchloric acid (PCA).
-
Centrifuge to pellet the protein debris.
-
Neutralize the supernatant containing the nucleotides with 2 M potassium carbonate (K2CO3).
-
Centrifuge to remove the potassium perchlorate precipitate.
-
-
HPLC Analysis:
-
The resulting supernatant is injected into a reversed-phase C18 HPLC column.[2]
-
An isocratic elution is performed using a mobile phase such as 100 mM potassium phosphate buffer (pH 6.5) with a defined percentage of methanol.
-
Adenine nucleotides are detected by their UV absorbance at 254 nm.[6]
-
Quantification is achieved by comparing the peak areas of the samples to those of known standards for ATP, ADP, and AMP.
-
Caption: Workflow for HPLC-based quantification of AMP.
CRISPR-Cas9 Mediated Knockout of the AMP-Binding Protein (ABP)
Objective: To generate a stable cell line lacking the ABP to study its role in the ARC pathway.
Methodology:
-
Guide RNA (gRNA) Design and Cloning:
-
Design two gRNAs targeting a critical exon of the ABP gene using online tools to minimize off-target effects.
-
Synthesize and clone the gRNAs into a Cas9 expression vector that also contains a selection marker (e.g., GFP or puromycin resistance).
-
-
Transfection and Selection:
-
Transfect the Cas9-gRNA plasmids into the host cell line using an appropriate method (e.g., lipofection or electroporation).
-
If a fluorescent marker is used, sort the transfected cells using fluorescence-activated cell sorting (FACS). If a resistance marker is used, select the cells by treating with the appropriate antibiotic.
-
-
Clonal Isolation and Expansion:
-
Plate the selected cells at a very low density to allow for the growth of single-cell-derived colonies (clones).
-
Isolate and expand individual clones.
-
-
Validation of Knockout:
-
Genomic DNA Analysis: Extract genomic DNA from the clones and perform PCR amplification of the target region followed by Sanger sequencing to identify insertions or deletions (indels) that result in a frameshift mutation.
-
Western Blot Analysis: Confirm the absence of the ABP protein in the knockout clones by Western blotting using an antibody specific for ABP.
-
Caption: Workflow for generating an ABP knockout cell line.
Concluding Remarks
Validating the functional role of AMP in a novel signaling pathway requires a rigorous and multi-pronged experimental strategy. The initial step of accurately measuring intracellular AMP levels is crucial to correlate its concentration with the signaling event. Subsequently, genetic tools like CRISPR-Cas9 provide a powerful means to establish the necessity of putative AMP-binding proteins. Pharmacological approaches and the use of AMP analogs further refine our understanding of the specific molecular interactions and the dynamics of the pathway. By combining these approaches, researchers can build a comprehensive and compelling case for the functional role of AMP in novel cellular signaling cascades, paving the way for new avenues in drug discovery and a deeper understanding of cellular regulation.
References
- 1. Determination of ATP, ADP, and AMP Levels by Reversed-Phase High-Performance Liquid Chromatography in Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRISPR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. addgene.org [addgene.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Safety Operating Guide
Essential Safety and Handling Guide for Adenosine Monophosphate (AMP)
This guide provides immediate and essential safety protocols for laboratory professionals handling Adenosine Monophosphate (AMP). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment. AMP, while a key cellular metabolite, requires careful handling due to potential hazards such as skin and eye irritation, and the risk of creating combustible dust concentrations.[1][2]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling AMP. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Eyes/Face | Safety glasses with side-shields or goggles. A face shield may be required for procedures with a high risk of splashing. | Must conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin | Chemical-resistant, impermeable gloves. A lab coat or an impervious gown should be worn to prevent skin contact. | Gloves must be inspected prior to use and should satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[3] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded, if irritation is experienced, or when handling fine powders that may form dust in the air. | Use in a well-ventilated area.[1][4] For large spills or insufficient ventilation, a self-contained breathing apparatus (SCBA) may be required.[4] |
| Feet | Closed-toe shoes are mandatory in the laboratory. | N/A |
Operational Plan: From Receipt to Disposal
A systematic approach to handling AMP is crucial for minimizing risk. The following workflow outlines the key steps for safe management of AMP in a laboratory setting.
Step-by-Step Handling Procedures:
-
Receiving and Inspection : Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage : Store AMP in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3] Some forms may require refrigeration or freezing; always follow the manufacturer's storage recommendations.[1][5]
-
Preparation :
-
Weighing and Transfer :
-
Solution Preparation :
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling :
Disposal Plan
Proper disposal of AMP and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization : Unused or waste AMP should be considered hazardous waste.[1]
-
Container Disposal : Empty containers should be triple-rinsed (or equivalent) before recycling or reconditioning.[3] If not recycled, puncture the container to prevent reuse and dispose of it in a sanitary landfill, if local regulations permit.[3]
-
Waste Collection : Collect waste AMP and contaminated materials (e.g., gloves, wipes) in a designated, labeled, and sealed container.
-
Regulatory Compliance : All waste disposal must be conducted in accordance with federal, state, and local environmental regulations.[1][6] Consult with your institution's environmental health and safety (EHS) department for specific guidance. Some forms of adenosine and its salts may not be regulated as hazardous waste and could be eligible for trash disposal; however, always confirm with your EHS office.[7]
Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate potential hazards.
-
Evacuation and Notification :
-
Alert personnel in the immediate area of the spill.
-
If the spill is large, releases a significant amount of dust, or poses a respiratory hazard, evacuate the area and contact your institution's EHS department.
-
-
Control and Containment :
-
For small spills, and only if you are trained and it is safe to do so, proceed with cleanup.
-
Wear the appropriate PPE, including respiratory protection.
-
Prevent the spread of the spilled material. For powders, you can lightly mist the area with water to reduce dust, unless this is contraindicated by the specific form of AMP.[8]
-
-
Cleanup :
-
For solid spills : Carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[1][6] Avoid actions that generate dust.
-
For liquid spills : Use an inert absorbent material, such as vermiculite or sand, to absorb the spill.[9] Work from the outside of the spill inwards to prevent spreading.[10]
-
-
Decontamination :
-
Reporting : Report the incident to your supervisor and your institution's EHS department.
References
- 1. fishersci.com [fishersci.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. chemicalbook.com [chemicalbook.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. hmdb.ca [hmdb.ca]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. chemkleancorp.com [chemkleancorp.com]
- 9. qmul.ac.uk [qmul.ac.uk]
- 10. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 11. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
